molecular formula C15H22ClNO2 B1671417 Gea 857 CAS No. 120493-42-7

Gea 857

Cat. No.: B1671417
CAS No.: 120493-42-7
M. Wt: 283.79 g/mol
InChI Key: YKRSWMGPYKJOBF-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-10(2)13(17)14(18)19-15(3,4)9-11-5-7-12(16)8-6-11/h5-8,10,13H,9,17H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRSWMGPYKJOBF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923440
Record name 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120493-42-7
Record name Gea 857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120493427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Pharmacological Profile of Gea 857: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gea 857, a structural analogue of the 5-hydroxytryptamine (5-HT) uptake blocker alaproclate, has emerged as a compound of interest for its distinct pharmacological activities. Unlike its parent compound, this compound demonstrates a negligible effect on 5-HT uptake, directing its mechanism of action towards the modulation of ion channels. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, drawing from available preclinical research. The focus is on its dual action as a putative blocker of calcium-activated potassium (KCa) channels and a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Core Pharmacological Activities

This compound exhibits two primary pharmacological effects that have been characterized in preclinical models:

  • Potentiation of Muscarinic Agonist-Induced Tremor: this compound has been shown to dose-dependently enhance tremor induced by muscarinic agonists such as oxotremorine and arecoline, as well as acetylcholinesterase inhibitors like physostigmine. This effect is statistically significant in the 5-20 mg/kg dose range in rats and can be completely blocked by the muscarinic antagonist atropine[1]. This potentiation is not associated with an alteration of 5-HT metabolism or muscarinic receptor mechanisms in the striatum[1].

  • Antagonism of NMDA Receptor-Mediated Effects: this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor. It has been demonstrated to block the increase in cerebellar cyclic guanosine monophosphate (cGMP) induced by NMDA receptor stimulation[2]. Furthermore, this compound can antagonize seizures induced by NMDA[2].

Mechanism of Action

The observed pharmacological effects of this compound are attributed to its interaction with specific ion channels:

Blockade of Ca2+-Dependent K+ Channels

The enhancement of muscarinic responses by this compound is suggested to stem from its inhibitory action on certain membranal Ca2+-dependent K+ channels[1]. By blocking these channels, this compound likely prolongs cellular depolarization, thereby potentiating or extending the actions of muscarinic agonists[1]. The specific subtypes of Ca2+-dependent K+ channels targeted by this compound have not been fully elucidated in the available literature.

Signaling Pathway: Proposed Mechanism of this compound in Potentiating Muscarinic Agonist-Induced Effects

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Muscarinic_Agonist Muscarinic Agonist Muscarinic_Receptor Muscarinic Receptor Muscarinic_Agonist->Muscarinic_Receptor Binds Cellular_Depolarization Cellular Depolarization Muscarinic_Receptor->Cellular_Depolarization Activates Ca_Influx Ca²⁺ Influx Cellular_Depolarization->Ca_Influx Induces Enhanced_Response Enhanced/Prolonged Muscarinic Response Cellular_Depolarization->Enhanced_Response KCa_Channel Ca²⁺-dependent K⁺ Channel Ca_Influx->KCa_Channel Activates K_Efflux K⁺ Efflux KCa_Channel->K_Efflux Mediates Repolarization Repolarization K_Efflux->Repolarization Leads to Gea_857 This compound Gea_857->KCa_Channel Blocks

Caption: Proposed mechanism of this compound action on muscarinic signaling.

Uncompetitive Antagonism of the NMDA Receptor

This compound's blockade of NMDA receptor function is characterized as uncompetitive, suggesting that it binds to a site within the ion channel of the NMDA receptor complex that becomes accessible after the receptor is activated by its agonists (glutamate and a co-agonist like glycine or D-serine)[2]. This mechanism is consistent with the blockade of the cation channel of the NMDA receptor complex[2].

Signaling Pathway: NMDA Receptor Antagonism by this compound

cluster_0 Extracellular Space cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel (Open) NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx NO_Synthase Nitric Oxide Synthase (NOS) Ca_Influx->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP Production sGC->cGMP Catalyzes Gea_857 This compound Gea_857->Ion_Channel Blocks (Uncompetitive)

Caption: this compound's uncompetitive antagonism of the NMDA receptor signaling cascade.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for this compound, such as IC50, Ki, or EC50 values for its interaction with Ca2+-dependent K+ channels or NMDA receptors. The characterization of its potency has been primarily described through in vivo dose-response relationships.

Table 1: In Vivo Efficacy of this compound

ParameterEffectModel SystemDose Range
Tremor PotentiationStatistically significant enhancement of muscarinic agonist-induced tremorMale Rats5-20 mg/kg[1]
NMDA AntagonismAntagonism of NMDA-induced seizuresRatsDoses similar to those antagonizing harmaline- and NMDA-induced elevation of cerebellar cGMP[2]

Experimental Protocols

Detailed experimental protocols specific to the investigation of this compound are not explicitly provided in the reviewed literature. However, based on the described studies, the following general methodologies are inferred.

Potentiation of Muscarinic Agonist-Induced Tremor in Rats

This experiment aims to quantify the ability of this compound to enhance tremors induced by a muscarinic agonist.

Experimental Workflow: Tremor Potentiation Assay

Animal_Acclimation Animal Acclimation (Male Rats) Group_Allocation Group Allocation (Vehicle, this compound, etc.) Animal_Acclimation->Group_Allocation Gea_857_Admin Administration of this compound (e.g., intraperitoneally) Group_Allocation->Gea_857_Admin Time_Interval Specified Time Interval Gea_857_Admin->Time_Interval Muscarinic_Agonist_Admin Administration of Muscarinic Agonist (e.g., Oxotremorine, submaximal dose) Time_Interval->Muscarinic_Agonist_Admin Tremor_Observation Observation and Scoring of Tremor Muscarinic_Agonist_Admin->Tremor_Observation Data_Analysis Data Analysis (e.g., Dose-response curves, statistical tests) Tremor_Observation->Data_Analysis

Caption: Workflow for assessing this compound's effect on muscarinic agonist-induced tremor.

Methodology:

  • Animals: Male rats are used for the study. They are housed under standard laboratory conditions with free access to food and water and are allowed to acclimate to the experimental environment.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle and administered, typically via intraperitoneal injection, at various doses (e.g., 5, 10, 20 mg/kg).

    • A control group receives the vehicle alone.

    • After a predetermined time, a submaximal dose of a muscarinic agonist (e.g., oxotremorine or arecoline) is administered to induce tremor.

  • Tremor Assessment:

    • Following the administration of the muscarinic agonist, animals are observed for the onset, intensity, and duration of tremors.

    • Tremor intensity can be scored using a standardized rating scale.

  • Data Analysis: The tremor scores are compared between the vehicle-treated and this compound-treated groups. Statistical analysis is performed to determine the significance of any observed enhancement of tremor.

Measurement of NMDA-Induced Cerebellar cGMP Elevation

This protocol is designed to evaluate the antagonistic effect of this compound on the NMDA receptor-mediated increase in cGMP levels in the rat cerebellum.

Methodology:

  • Animals: Male rats are used.

  • Drug Administration:

    • Animals are pre-treated with either vehicle or this compound at various doses.

    • After a specified time, an NMDA receptor agonist (e.g., NMDA itself or harmaline, which indirectly stimulates NMDA receptors) is administered to induce an increase in cerebellar cGMP.

  • Tissue Collection and Processing:

    • At the time of peak effect, animals are euthanized, and the cerebella are rapidly dissected and frozen to prevent cGMP degradation.

    • The tissue is then homogenized in a suitable buffer (e.g., trichloroacetic acid) to precipitate proteins.

  • cGMP Measurement:

    • The supernatant is collected after centrifugation and the cGMP levels are quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The cGMP levels in the cerebella of this compound-treated animals are compared to those of the vehicle-treated control group to determine the extent of inhibition.

Conclusion and Future Directions

This compound presents a unique pharmacological profile characterized by its modulation of Ca2+-dependent K+ channels and uncompetitive antagonism of NMDA receptors. These actions translate into a demonstrable potentiation of muscarinic-induced tremors and a blockade of NMDA-mediated signaling in preclinical models.

A significant gap in the current knowledge is the lack of quantitative binding and functional data (IC50, Ki, EC50). Future research should focus on in vitro studies, such as electrophysiological patch-clamp experiments on cell lines expressing specific subtypes of KCa and NMDA receptors, to precisely quantify the potency and selectivity of this compound. Such studies would provide invaluable data for understanding its structure-activity relationship and potential for further development. Additionally, identifying the specific subtypes of Ca2+-dependent K+ channels that this compound interacts with will be crucial for elucidating its precise mechanism of action and predicting its potential physiological and off-target effects.

References

Gea 857: An In-Depth Technical Guide on its Indirect Modulation of Muscarinic Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857, chemically identified as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a compound that has been observed to enhance the physiological responses elicited by muscarinic agonists. However, current research indicates that this potentiation is not a result of direct interaction with muscarinic receptors. Instead, the evidence points towards an indirect mechanism of action involving the inhibition of membrane-bound, calcium-dependent potassium (K+) channels. This guide provides a comprehensive overview of the current understanding of this compound's effects on the muscarinic system, with a focus on its proposed mechanism, in vivo effects, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Indirect Muscarinic Modulation

Contrary to a direct agonistic or antagonistic action, this compound's influence on the muscarinic system is believed to be a consequence of its effects on downstream signaling components. The primary hypothesis is that this compound blocks specific Ca2+-dependent K+ channels.[1] The blockade of these channels leads to a potentiation and prolongation of muscarinic cholinergic actions.[1]

This indirect action is supported by findings that the potentiating effects of this compound on muscarinic responses could not be attributed to actions on serotonergic mechanisms or direct actions on muscarinic receptor mechanisms in the striatum.[1]

Signaling Pathway Diagram

Gea_857_Muscarinic_Modulation cluster_0 Muscarinic Receptor Activation cluster_1 This compound Action cluster_2 Cellular Response Muscarinic_Agonist Muscarinic Agonist (e.g., Oxotremorine) Muscarinic_Receptor Muscarinic Receptor Muscarinic_Agonist->Muscarinic_Receptor G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release K_Channel Ca2+-dependent K+ Channel Ca_Release->K_Channel Activation Gea_857 This compound Gea_857->K_Channel Inhibition Prolonged_Depolarization Prolonged Depolarization K_Efflux K+ Efflux K_Channel->K_Efflux K_Channel->Prolonged_Depolarization Reduced Repolarization Enhanced_Response Enhanced Cholinergic Response (e.g., Tremor) Prolonged_Depolarization->Enhanced_Response

Caption: Proposed signaling pathway for this compound's indirect modulation of muscarinic responses.

In Vivo Pharmacological Effects

The primary in vivo effect of this compound is the dose-dependent enhancement of tremor induced by muscarinic agonists and acetylcholinesterase inhibitors.[1] Notably, this compound itself does not induce tremor in the absence of a cholinergic stimulant.[1] The potentiation of oxotremorine-induced tremor by this compound can be completely blocked by the muscarinic antagonist, atropine.[1]

In contrast to its structural analogue, alaproclate, this compound does not consistently enhance salivation induced by muscarinic agonists.[1]

Quantitative Data: In Vivo Effects of this compound
ParameterAgonist(s)SpeciesEffect of this compound (5-20 mg/kg)Citation
TremorOxotremorine, Arecoline, Physostigmine, THAMale RatStatistically significant, dose-dependent enhancement[1]
SalivationOxotremorine, Arecoline, Physostigmine, THAMale RatNo consistent enhancement[1]

Experimental Protocols

The following outlines the methodology used to characterize the in vivo effects of this compound on muscarinic agonist-induced responses.

Animal Model
  • Species: Male Sprague-Dawley rats.[1]

Drug Administration
  • This compound and other agents: Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]

  • Muscarinic agonists (oxotremorine, arecoline) and acetylcholinesterase inhibitors (physostigmine, THA): Employed at submaximal doses to allow for the observation of potentiation.[1]

Behavioral Assessment
  • Tremor: Assessed by a trained observer blind to the treatment conditions. The intensity of the tremor was rated on a scale of 0 (no tremor) to 3 (maximal tremor) at regular intervals after the administration of the cholinergic agent.[1]

  • Salivation: The degree of salivation was also rated on a scale of 0 (no salivation) to 3 (maximal salivation).[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_observation Behavioral Observation cluster_analysis Data Analysis Animal_Model Male Sprague-Dawley Rats Control Vehicle + Muscarinic Agonist Gea_857_Group This compound (5-20 mg/kg) + Muscarinic Agonist Atropine_Block This compound + Muscarinic Agonist + Atropine (1 mg/kg) Observation Observation at Regular Time Intervals Control->Observation Gea_857_Group->Observation Atropine_Block->Observation Tremor_Scoring Tremor Scoring (0-3 scale) Observation->Tremor_Scoring Salivation_Scoring Salivation Scoring (0-3 scale) Observation->Salivation_Scoring Data_Analysis Statistical Analysis of Scores Tremor_Scoring->Data_Analysis Salivation_Scoring->Data_Analysis

Caption: Workflow for in vivo assessment of this compound's effects on muscarinic agonist-induced behaviors.

Other Receptor Interactions

It is important to note that this compound has been investigated for its effects on other receptor systems. Unlike its structural analogue alaproclate, this compound does not significantly affect 5-HT uptake or metabolism in the 10-20 mg/kg dose range.[1] Additionally, research has explored the effects of this compound on NMDA receptors, indicating a potential for broader neurological effects not directly related to the muscarinic system.

Conclusion and Future Directions

The available evidence strongly suggests that this compound enhances muscarinic cholinergic responses through an indirect mechanism, likely the inhibition of Ca2+-dependent K+ channels, rather than by directly targeting muscarinic receptors. This mode of action presents a novel approach to modulating cholinergic signaling.

For drug development professionals, this indirect mechanism may offer a more nuanced way to enhance cholinergic neurotransmission, potentially avoiding some of the side effects associated with direct-acting muscarinic agonists. Future research should focus on:

  • Identifying the specific subtypes of Ca2+-dependent K+ channels that this compound inhibits.

  • Elucidating the precise molecular interactions between this compound and these ion channels.

  • Investigating the therapeutic potential of this indirect modulation in preclinical models of diseases characterized by cholinergic deficits.

This in-depth understanding of this compound's unique pharmacological profile is crucial for guiding further research and exploring its potential applications in neuroscience and medicine.

References

Gea 857: An Obscure Neuromodulator with Limited Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Gea 857 is a small molecule, identified as a putative blocker of potassium conductance and a low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate key neurological pathways, research into this compound appears to be limited, with primary investigations dating back to the early 1990s. This technical overview synthesizes the sparse available data on this compound, detailing its known pharmacological effects and the experimental context in which it was studied. Due to the limited body of research, a comprehensive history of its discovery and a full profile of its activity remain elusive.

Chemical and Physical Properties

Based on available information, the fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C15H22ClNO2
CAS Number 120493-42-7
Description A structural analogue of the 5-HT uptake blocker, alaproclate.

Known Pharmacological Effects

The scientific literature, primarily from two key studies, attributes two main pharmacological actions to this compound: the blockade of potassium channels and the antagonism of NMDA receptors.

Blockade of Ca2+-dependent K+ Channels

In a 1992 study, this compound was investigated for its effects on responses induced by muscarinic agonists in male rats. The study found that this compound significantly enhanced tremor induced by cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent and could be blocked by atropine. The researchers proposed that this potentiation of muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+ channels, which in turn would prolong muscarinic cholinergic actions.[1]

Uncompetitive Antagonism of NMDA Receptors

A subsequent study in 1997 explored the impact of this compound on the NMDA receptor-mediated increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that this compound could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This finding suggested that this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex. The compound, however, did not produce behavioral effects typical of other uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]

Experimental Protocols

The following are summaries of the experimental methodologies described in the key studies investigating this compound.

Muscarinic Agonist-Induced Tremor and Salivation in Rats
  • Animal Model: Male rats were used in these experiments.

  • Substances Administered:

    • Muscarinic agonists (oxotremorine, arecoline)

    • Acetylcholinesterase inhibitors (physostigmine, THA)

    • This compound (at doses ranging from 5-20 mg/kg)

    • Atropine (1 mg/kg intraperitoneally)

  • Procedure: Submaximal doses of the cholinergic stimulants were administered to induce tremor and salivation. This compound was co-administered to observe its modulatory effects. Tremor and salivation responses were then quantified.

  • Key Findings: this compound produced a dose-dependent enhancement of tremor but did not consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]

NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum
  • Animal Model: In vivo experiments were conducted in rats.

  • Substances Administered:

    • N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.

    • This compound

    • Alaproclate

  • Procedure: The levels of cGMP in the rat cerebellum were measured following the administration of NMDA or harmaline, with and without the presence of this compound.

  • Key Findings: this compound was found to antagonize the increase in cerebellar cGMP levels induced by NMDA receptor stimulation.[2]

Putative Signaling Pathways

Based on the limited experimental evidence, two distinct signaling pathways can be proposed for the action of this compound.

Gea857_Potassium_Channel_Blockade Muscarinic_Agonist Muscarinic Agonist Muscarinic_Receptor Muscarinic Receptor Muscarinic_Agonist->Muscarinic_Receptor Ca_Influx Ca²⁺ Influx Muscarinic_Receptor->Ca_Influx Ca_K_Channel Ca²⁺-dependent K⁺ Channel Ca_Influx->Ca_K_Channel K_Efflux K⁺ Efflux Ca_K_Channel->K_Efflux Enhanced_Cholinergic_Action Enhanced Cholinergic Action (e.g., Tremor) Ca_K_Channel->Enhanced_Cholinergic_Action Membrane_Repolarization Membrane Repolarization K_Efflux->Membrane_Repolarization Gea_857 This compound Gea_857->Ca_K_Channel Blocks Gea857_NMDA_Receptor_Antagonism NMDA NMDA / Glutamate NMDA_Receptor NMDA Receptor NMDA->NMDA_Receptor Ion_Channel_Opening Ion Channel Opening NMDA_Receptor->Ion_Channel_Opening Ca_Influx Ca²⁺ Influx Ion_Channel_Opening->Ca_Influx NOS_Activation Nitric Oxide Synthase (NOS) Activation Ca_Influx->NOS_Activation NO_Production Nitric Oxide (NO) Production NOS_Activation->NO_Production sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Production->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Gea_857 This compound Gea_857->Ion_Channel_Opening Blocks (Uncompetitively)

References

Gea 857: A Technical Guide to its Role in Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857, a structural analog of the serotonin uptake inhibitor alaproclate, has emerged as a significant modulator of neurotransmission. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its dual role as a potentiator of muscarinic cholinergic signaling and an antagonist of NMDA receptor function. Through a comprehensive review of available data, this document provides an in-depth analysis of its effects, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its influence on neurotransmission through two primary, yet distinct, pathways:

  • Potentiation of Muscarinic Agonist-Evoked Responses: Unlike its structural analog alaproclate, this compound's enhancement of cholinergic signaling is not mediated by serotonergic mechanisms.[1] Instead, evidence strongly suggests that this compound acts as a blocker of specific Ca(2+)-dependent potassium (K+) channels.[1] By inhibiting these channels, this compound likely prolongs the depolarization of neuronal membranes induced by muscarinic agonists, thereby amplifying their downstream effects. This mechanism is particularly relevant to the observed dose-dependent enhancement of tremor induced by cholinergic stimulants.[1]

  • Antagonism of NMDA Receptor-Mediated Signaling: this compound has been demonstrated to inhibit the increase in cyclic guanosine monophosphate (cGMP) in the rat cerebellum, a process mediated by the N-methyl-D-aspartate (NMDA) receptor.[2] This inhibitory action suggests that this compound functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[2] This property is significant for its potential neuroprotective and modulatory effects on glutamatergic neurotransmission.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound. (Note: Detailed quantitative data such as IC50 and Ki values are not available in the reviewed literature abstracts. The data presented here is derived from in vivo studies.)

Table 1: In Vivo Efficacy of this compound on Muscarinic Agonist-Induced Tremor

AgonistThis compound Dose Range (mg/kg)EffectStatistical Significance
Oxotremorine5-20Dose-dependent enhancement of tremorStatistically significant[1]
Arecoline5-20Dose-dependent enhancement of tremorStatistically significant[1]
Physostigmine5-20Dose-dependent enhancement of tremorStatistically significant[1]
THA5-20Dose-dependent enhancement of tremorStatistically significant[1]

Table 2: In Vivo Efficacy of this compound on NMDA Receptor-Mediated cGMP Increase

StimulusThis compound DoseEffect on cGMP Levels
HarmalineNot specifiedInhibition of cGMP accumulation[2]
NMDANot specifiedBlockade of cGMP increase[2]

Experimental Protocols

(Disclaimer: The following protocols are based on the methodologies described in the abstracts of the primary literature and general pharmacological procedures. Specific details from the full-text articles were not accessible.)

Assessment of Muscarinic Agonist-Induced Tremor in Rats

This protocol outlines the general procedure for evaluating the effect of this compound on tremors induced by cholinergic agents.

Workflow Diagram:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Observation and Scoring cluster_3 Data Analysis A Male Sprague-Dawley Rats B Acclimatization A->B C This compound Administration (i.p. or s.c.) B->C D Muscarinic Agonist Administration (e.g., Oxotremorine) C->D E Observation Period D->E F Tremor Scoring (e.g., 0-4 scale) E->F G Statistical Analysis (e.g., ANOVA) F->G

Caption: Workflow for assessing this compound's effect on induced tremors.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment before the experiment.

  • Drug Administration:

    • This compound is administered at various doses (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Following a predetermined pretreatment time, a submaximal dose of a muscarinic agonist (e.g., oxotremorine, arecoline) or an acetylcholinesterase inhibitor (e.g., physostigmine) is administered to induce tremors.

  • Observation and Scoring:

    • Animals are observed for the onset, intensity, and duration of tremors.

    • Tremor intensity is rated on a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).

  • Data Analysis: The tremor scores are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of this compound's effect compared to a vehicle control group.

Measurement of NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum

This protocol describes a general method for measuring the impact of this compound on cGMP levels in the cerebellum following NMDA receptor stimulation.

Workflow Diagram:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Tissue Collection & Processing cluster_3 cGMP Measurement A Male Rats B Anesthesia (if applicable) A->B C This compound Administration (s.c.) B->C D NMDA or Harmaline Administration (s.c.) C->D E Sacrifice & Cerebellum Dissection D->E F Tissue Homogenization E->F G Radioimmunoassay (RIA) or ELISA F->G H Data Analysis G->H

Caption: Workflow for measuring this compound's effect on cerebellar cGMP levels.

Methodology:

  • Animals: Male rats are used for the experiment.

  • Drug Administration:

    • This compound is administered subcutaneously at the desired doses.

    • After a specified pretreatment period, an NMDA receptor agonist such as NMDA or harmaline is administered to stimulate cGMP production.

  • Tissue Collection: At the time of peak effect, animals are euthanized, and the cerebellum is rapidly dissected and frozen to prevent cGMP degradation.

  • Tissue Processing: The cerebellar tissue is homogenized in a suitable buffer.

  • cGMP Measurement: The concentration of cGMP in the tissue homogenates is quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The cGMP levels in the this compound-treated groups are compared to those in the vehicle-treated control group to determine the extent of inhibition.

Signaling Pathways

Potentiation of Muscarinic Signaling

The following diagram illustrates the proposed mechanism by which this compound enhances muscarinic neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine MR Muscarinic Receptor ACh->MR binds KCa Ca2+-dependent K+ Channel MR->KCa modulates Depol Prolonged Depolarization MR->Depol activation causes depolarization KCa->Depol efflux leads to repolarization Gea857 This compound Gea857->KCa blocks Response Enhanced Cellular Response Depol->Response

Caption: this compound enhances muscarinic signaling by blocking K+ channels.

Inhibition of NMDA Receptor Signaling

This diagram depicts the antagonistic effect of this compound on the NMDA receptor signaling cascade.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca Ca2+ Influx NMDAR->Ca nNOS nNOS Ca->nNOS activates NO Nitric Oxide nNOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP produces Gea857 This compound Gea857->NMDAR blocks

Caption: this compound blocks NMDA receptor-mediated cGMP production.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of two critical neurotransmitter systems. Its ability to enhance cholinergic signaling via potassium channel blockade and to antagonize NMDA receptor function opens avenues for therapeutic applications in a range of neurological and psychiatric disorders. Further research is warranted to elucidate the precise binding sites of this compound, to determine its pharmacokinetic and pharmacodynamic profiles in more detail, and to explore its therapeutic potential in relevant disease models. The experimental frameworks and signaling pathway models presented in this guide provide a foundation for these future investigations.

References

Cellular Targets of Gefitinib in L858R-Mutated Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets of Gefitinib, with a specific focus on its activity in non-small cell lung cancer (NSCLC) harboring the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Cellular Target: Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a member of the ErbB family of receptors. It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the catalytic domain of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. In normal cellular physiology, EGFR signaling is crucial for cell proliferation, differentiation, and survival. However, in certain cancers, such as a subset of NSCLC, activating mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.

The L858R mutation, a single point mutation in exon 21 of the EGFR gene, is one of the most common activating mutations in NSCLC. This mutation results in a conformational change in the EGFR kinase domain that stabilizes the active state, leading to enhanced catalytic activity and a strong dependence of the cancer cells on EGFR signaling for their survival, a phenomenon often referred to as "oncogene addiction."

Gefitinib exhibits significantly greater potency against EGFR harboring the L858R mutation compared to the wild-type (WT) receptor. This increased sensitivity is attributed to a higher binding affinity of the drug for the mutant receptor.

Quantitative Data: Gefitinib Potency

The following tables summarize the in vitro potency of Gefitinib against EGFR L858R and wild-type EGFR, as well as its effects on downstream signaling pathways.

Table 1: In Vitro Potency of Gefitinib against EGFR

ParameterEGFR L858RWild-Type EGFRCell Line/SystemReference
IC50 40 nM2 µMH3255 (L858R) vs H1666 (WT)[ Tracy et al., 2004 ]
IC50 0.003 µM>10 µMH3255 (L858R)[ Costa et al., 2007 ]
IC50 77.26 nM> 4 µMPC9 (EGFR exon 19 del)[ Pao et al., 2005 ]
Ki ~1 nM~20 nMPurified Kinase Domain[ Zhang et al., 2006 ]

Table 2: Effect of Gefitinib on Downstream Signaling in EGFR L858R Cells

Downstream TargetGefitinib Concentration% InhibitionCell LineReference
p-Akt 1 µMComplete InhibitionH3255[ Tracy et al., 2004 ]
p-Akt Not SpecifiedDecreased293T-L858R[ Sordella et al., 2004 ]
p-Erk1/2 Not SpecifiedAbrogated293T-L858R[ Sordella et al., 2004 ]
p-EGFR 5 µMInhibitionH358R[ Chen et al., 2020 ]
p-AKT 5 µMInhibitionH358R[ Chen et al., 2020 ]
p-ERK 5 µMInhibitionH358R[ Chen et al., 2020 ]

Signaling Pathways Modulated by Gefitinib

Gefitinib's inhibition of the constitutively active L858R-mutant EGFR leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. The two primary pathways affected are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.

EGFR_Signaling_Pathway EGF EGF EGFR_L858R EGFR (L858R) EGF->EGFR_L858R Activates Grb2_SOS Grb2/SOS EGFR_L858R->Grb2_SOS PI3K PI3K EGFR_L858R->PI3K Gefitinib Gefitinib Gefitinib->EGFR_L858R Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation mTOR->Survival

EGFR Signaling Pathway Inhibition by Gefitinib

Mechanisms of Acquired Resistance

Despite the initial efficacy of Gefitinib in patients with L858R-mutated NSCLC, acquired resistance almost invariably develops. The most common mechanisms of resistance include a secondary "gatekeeper" mutation in the EGFR kinase domain, T790M, and the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways.

Resistance_Mechanisms Gefitinib Gefitinib EGFR_L858R EGFR (L858R) Gefitinib->EGFR_L858R Inhibits EGFR_L858R_T790M EGFR (L858R+T790M) Gefitinib->EGFR_L858R_T790M Ineffective PI3K_Akt_Survival PI3K/Akt Pathway (Cell Survival) EGFR_L858R_T790M->PI3K_Akt_Survival Activates MET MET Amplification ErbB3 ErbB3 MET->ErbB3 Activates ErbB3->PI3K_Akt_Survival Activates

Mechanisms of Acquired Resistance to Gefitinib

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the cellular effects of Gefitinib.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of Gefitinib on cancer cell lines.

  • Cell Seeding: Plate NSCLC cells (e.g., H3255, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the existing medium from the wells and add 100 µL of the Gefitinib dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTS_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Gefitinib Add Gefitinib (Serial Dilutions) Incubate_24h_1->Add_Gefitinib Incubate_72h Incubate 72h Add_Gefitinib->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_1_4h Incubate 1-4h Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance (490 nm) Incubate_1_4h->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental Workflow for MTS Assay
Western Blot Analysis

This technique is used to detect the levels of total and phosphorylated proteins in the EGFR signaling pathway.

  • Cell Lysis: Culture NSCLC cells to 70-80% confluency and treat with Gefitinib at desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase, with particularly high efficacy against the constitutively active L858R mutant form prevalent in a subset of non-small cell lung cancers. Its mechanism of action involves the direct inhibition of the EGFR kinase activity, leading to the suppression of critical downstream pro-survival signaling pathways, namely the PI3K/Akt and MAPK pathways. While highly effective initially, the development of acquired resistance, primarily through the T790M mutation or MET amplification, remains a significant clinical challenge. The experimental protocols detailed in this guide provide a framework for the continued investigation of Gefitinib's mechanisms of action and the development of strategies to overcome resistance.

Unraveling Gea 857: An Analysis of Preliminary In Vivo Characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Gea 857, identified by the CAS number 120493-42-7 and the chemical formula C₁₅H₂₂ClNO₂, is a compound described as a putative potassium conductance blocker. Despite this classification, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated in vitro studies detailing its specific mechanism of action, binding affinities, or cellular effects. The primary characterization of this compound is derived from a limited number of in vivo studies conducted in the 1990s. This guide synthesizes the available data from these studies to provide a comprehensive overview of what is currently known about this compound, while also highlighting the significant gaps in its in vitro pharmacological profile.

Quantitative Data Summary

Due to the lack of available in vitro studies, a table of quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values from cell-based or biochemical assays cannot be provided. The following table summarizes the key qualitative and quantitative findings from the available in vivo research.

Study FocusAnimal ModelKey FindingsDosage RangeReference
Muscarinic Agonist-Evoked ResponsesMale RatDose-dependent enhancement of tremor induced by oxotremorine, arecoline, physostigmine, and THA. Did not consistently enhance salivation. Did not induce tremor on its own. Potentiation of tremor was blocked by atropine. Failed to affect 5-HT uptake or metabolism.5-20 mg/kg(Pharmacology & Toxicology, 1992)[1]
NMDA Receptor-Mediated cGMP IncreaseRat Cerebellum (in vivo)Antagonized the harmaline- and NMDA-induced increase in cerebellar cGMP. Antagonized NMDA-induced seizures. Caused a slight increase in motor activity and sniffing.5-40 mg/kg (for cGMP antagonism); similar doses for seizure antagonism(Pharmacology & Toxicology, 1997)[2]

Experimental Protocols

The following are descriptions of the methodologies used in the key in vivo studies investigating this compound.

Enhancement of Muscarinic Agonist-Evoked Responses (in vivo)
  • Animal Model: Male rats were used for this study.

  • Drug Administration: this compound and various muscarinic agonists (oxotremorine, arecoline), acetylcholinesterase inhibitors (physostigmine, THA), and antagonists (atropine) were administered, likely via intraperitoneal or subcutaneous injection, though the exact route for all agents is not explicitly detailed in the abstract. Dosages for this compound ranged from 5 to 20 mg/kg.

  • Behavioral Observation: The primary endpoints were the observation and scoring of tremor and salivation. The intensity and duration of these cholinergic responses were recorded following the administration of the stimulant with or without this compound.

  • Neurochemical Analysis: To assess the effect on the serotonin system, 5-HT uptake and metabolism were measured. The specifics of these assays (e.g., brain region, analytical method) are not detailed in the abstract.

NMDA Receptor-Mediated cGMP Increase (in vivo)
  • Animal Model: The study was conducted using rats to examine the effects in the cerebellum.

  • Drug Administration: this compound was administered subcutaneously at doses ranging from 5 to 40 mg/kg. N-methyl-D-aspartate (NMDA) and the NMDA receptor stimulant harmaline were also administered to induce an increase in cyclic GMP (cGMP).

  • Measurement of cGMP Levels: The levels of cGMP in the cerebellum were measured following the administration of the test compounds. The specific method for cGMP quantification (e.g., radioimmunoassay, ELISA) is not specified in the abstract.

  • Seizure Induction: Seizures were induced by the administration of NMDA (200 mg/kg, subcutaneous). The ability of this compound to antagonize these seizures was observed and recorded.

  • Behavioral Assessment: General behavioral effects of this compound, such as changes in motor activity and sniffing, were noted.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor binds G_Protein G-Protein M_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates K_Channel Ca²⁺-dependent K⁺ Channel Ca_Release->K_Channel activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization leads to Prolonged_Depolarization Prolonged Depolarization K_Channel->Prolonged_Depolarization Gea_857 This compound Gea_857->K_Channel blocks Gea_857->Prolonged_Depolarization results in

Caption: Proposed mechanism of this compound in potentiating muscarinic responses.

Experimental Workflow for In Vivo cGMP Measurement

This diagram outlines the logical flow of the in vivo experiment that investigated the effect of this compound on NMDA receptor-mediated cGMP production.

cluster_workflow In Vivo cGMP Measurement Workflow start Start: Select Rat Cohorts treatment_grouping Divide into Treatment Groups: 1. Vehicle 2. This compound 3. NMDA/Harmaline 4. This compound + NMDA/Harmaline start->treatment_grouping drug_admin Subcutaneous Administration of Compounds treatment_grouping->drug_admin wait_period Post-injection Period drug_admin->wait_period endpoint Endpoint: Measure Cerebellar cGMP Levels & Observe Seizure Activity wait_period->endpoint data_analysis Data Analysis: Compare cGMP levels and seizure incidence across groups endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

References

Gea 857: A Technical Review of its Putative Impact on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857, a structural analogue of the 5-HT uptake blocker alaproclate, has been identified as a compound with potential modulatory effects on neuronal excitability. This technical guide synthesizes the available scientific literature to provide an in-depth overview of this compound's core mechanisms of action. Evidence suggests that this compound primarily functions as a putative blocker of membranal calcium-activated potassium (KCa) channels and may also act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. These dual actions position this compound as a compound of interest for modulating cholinergic and glutamatergic neurotransmission, thereby influencing neuronal excitability. This document presents the current understanding of this compound, including its observed effects in vivo and its proposed molecular targets.

Introduction

The regulation of neuronal excitability is fundamental to all aspects of nervous system function. Dysregulation of this delicate balance is implicated in a wide range of neurological and psychiatric disorders. Pharmacological modulation of ion channels and neurotransmitter receptors represents a key strategy for the development of novel therapeutics. This compound [2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate] emerged as a compound of interest due to its structural similarity to alaproclate and its distinct pharmacological profile. Unlike alaproclate, this compound does not significantly impact serotonin (5-HT) uptake or metabolism, suggesting a different primary mechanism of action[1]. This guide provides a comprehensive analysis of the available data on this compound's effects on neuronal excitability, focusing on its proposed molecular targets and the potential functional consequences.

Proposed Mechanisms of Action

The primary mechanism through which this compound is thought to influence neuronal excitability is via the blockade of specific potassium channels and antagonism of glutamate receptors.

Blockade of Calcium-Activated Potassium (KCa) Channels

Evidence strongly suggests that this compound functions as a blocker of membranal Ca2+-dependent K+ channels[1]. These channels play a critical role in shaping the neuronal action potential and regulating firing patterns. Specifically, they contribute to the afterhyperpolarization (AHP) phase that follows an action potential, which in turn governs the maximal firing frequency of a neuron.

By blocking these KCa channels, this compound is hypothesized to reduce the outward potassium current that contributes to the AHP. This would lead to a less pronounced hyperpolarization after an action potential, allowing the neuron to return to its firing threshold more quickly and thereby increasing its excitability and firing rate. This proposed mechanism is central to its observed potentiation of muscarinic agonist-induced effects[1].

Gea_857_KCa_Channel_Blockade cluster_neuron Neuron Action_Potential Action Potential Depolarization Ca_Influx Ca²⁺ Influx (via Voltage-Gated Ca²⁺ Channels) Action_Potential->Ca_Influx KCa_Channel Ca²⁺-activated K⁺ Channel Ca_Influx->KCa_Channel Activates K_Efflux K⁺ Efflux KCa_Channel->K_Efflux AHP Afterhyperpolarization (Reduced Excitability) K_Efflux->AHP Gea_857 This compound Gea_857->KCa_Channel Blocks Gea_857_NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ion_Influx Ca²⁺ / Na⁺ Influx NMDA_Receptor->Ion_Influx EPSP Excitatory Postsynaptic Potential (Increased Excitability) Ion_Influx->EPSP Gea_857 This compound Gea_857->NMDA_Receptor Blocks (Uncompetitive) Experimental_Workflow cluster_invivo In Vivo Studies cluster_tremor Tremor Assessment cluster_cgmp cGMP Measurement Animal_Model Rat Model Cholinergic_Stimulant Administer Muscarinic Agonist Animal_Model->Cholinergic_Stimulant NMDA_Harmaline Administer NMDA/Harmaline Animal_Model->NMDA_Harmaline Gea_857_Admin_T Administer this compound Cholinergic_Stimulant->Gea_857_Admin_T Observe_Tremor Quantify Tremor Gea_857_Admin_T->Observe_Tremor Gea_857_Admin_C Administer this compound NMDA_Harmaline->Gea_857_Admin_C Measure_cGMP Measure Cerebellar cGMP Gea_857_Admin_C->Measure_cGMP

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Gea 857

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857 is a putative potassium conductance blocker that has shown activity in preclinical in vivo models. Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. This document provides detailed application notes and protocols for the solubilization and administration of this compound for in vivo research, based on available literature and common laboratory practices for similar compounds.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing an appropriate dissolution protocol.

PropertyValueReference
Chemical Formula C₁₅H₂₂ClNO₂[1][2]
Molecular Weight 283.79 g/mol [1][2]
Appearance Solid[1]
Purity ≥98%[1]
Mechanism of Action Putative potassium conductance blocker; may inhibit certain Ca²⁺-dependent K⁺ channels.[3]

In Vivo Administration Data

The following table summarizes the reported in vivo administration details for this compound from preclinical studies.

ParameterDetailsReference
Species Rat[3]
Dose Range 5 - 20 mg/kg[3]
Route of Administration Subcutaneous (s.c.)[3]
Vehicle Not explicitly stated in available abstracts. A recommended vehicle based on common practice is provided in the protocol below.

Experimental Protocols

Recommended Protocol for Dissolving this compound for In Vivo Subcutaneous Administration

Objective: To prepare a clear, sterile solution of this compound suitable for subcutaneous injection in rodents.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% Sodium Chloride solution (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle.

    • Example calculation for a 10 mg/kg dose in a 250g rat with a final injection volume of 1 ml/kg:

      • Dose for one rat = 10 mg/kg * 0.25 kg = 2.5 mg

      • Final volume for one rat = 1 ml/kg * 0.25 kg = 0.25 ml (250 µl)

      • To prepare a stock solution for multiple animals, scale up the volumes accordingly. For example, to prepare 1 ml of a 10 mg/ml solution (for a 10 mg/kg dose at 1 ml/kg), weigh out 10 mg of this compound.

  • Initial Dissolution in DMSO:

    • Aseptically weigh the required amount of this compound powder and place it into a sterile vial.

    • Add a small volume of sterile DMSO to the vial to create a concentrated stock solution. A common starting point is to dissolve the compound in 10-20% of the final volume with DMSO. For example, to prepare 1 ml of the final solution, start with 100 µl of DMSO.

    • Vortex the vial thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Dilution with Aqueous Vehicle:

    • Once the this compound is fully dissolved in DMSO, slowly add the sterile saline or PBS to reach the final desired concentration. In our example, add 900 µl of saline to the 100 µl of DMSO solution.

    • It is crucial to add the aqueous vehicle gradually while vortexing to prevent precipitation of the compound.

    • The final concentration of DMSO in the injection vehicle should be kept as low as possible, ideally below 10% (v/v), to minimize potential solvent toxicity.

  • Final Preparation and Administration:

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO, though this should be done with caution).

    • Draw the required volume of the final this compound solution into a sterile syringe fitted with an appropriate gauge needle.

    • Administer the solution subcutaneously to the animal in the dorsal region (scruff of the neck), where the skin is loose.

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ensure all materials and solutions are sterile to prevent infection at the injection site.

  • It is recommended to first conduct a small-scale pilot study to assess the tolerability of the chosen vehicle and the solubility of this compound at the desired concentration.

Signaling Pathway and Experimental Workflow Diagrams

Putative Signaling Pathway of this compound

Gea857_Signaling_Pathway Gea857 This compound K_Channel Ca²⁺-dependent K⁺ Channel Gea857->K_Channel Blockade K_efflux K⁺ Efflux K_Channel->K_efflux Inhibition Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Prevents Cellular_Response Modulation of Cellular Response Membrane_Hyperpolarization->Cellular_Response Alters

Caption: Putative mechanism of this compound action.

Experimental Workflow for In Vivo Study

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Calculate Calculate Dose and Vehicle Volume Weigh Weigh this compound Calculate->Weigh Dissolve_DMSO Dissolve in DMSO Weigh->Dissolve_DMSO Dilute_Saline Dilute with Saline/PBS Dissolve_DMSO->Dilute_Saline Prepare_Injection Prepare Syringe Dilute_Saline->Prepare_Injection Animal_Prep Animal Preparation (e.g., weighing) SC_Injection Subcutaneous Injection Animal_Prep->SC_Injection Monitoring Monitor Animal (Behavioral, Physiological) SC_Injection->Monitoring Data_Collection Data Collection (e.g., tissue harvesting) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for this compound in vivo experiment.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Gea 857 in rat models, based on published preclinical research. This compound is a putative blocker of potassium conductance and has been shown to modulate muscarinic and NMDA receptor-mediated pathways.

I. Modulation of Muscarinic Agonist-Induced Tremor

This compound has been demonstrated to enhance tremor induced by muscarinic agonists in male rats. This effect is dose-dependent and statistically significant within the 5-20 mg/kg range.[1] The proposed mechanism involves the inhibition of specific membranal Ca2+-dependent K+ channels, which potentiates or prolongs muscarinic cholinergic actions.[1]

Recommended Dosage and Administration
CompoundDosage RangeAdministration RouteNotes
This compound5 - 20 mg/kgSubcutaneous (s.c.) or Intraperitoneal (i.p.)Produces a dose-dependent enhancement of tremor induced by cholinergic stimulants.
Oxotremorine>150 µg/kgSubcutaneous (s.c.)Threshold dose for eliciting tremor in rats.[2]
Atropine1 mg/kgIntraperitoneal (i.p.)Can fully block the potentiation of oxotremorine tremor by this compound.[1]
Experimental Protocol: Potentiation of Oxotremorine-Induced Tremor

This protocol outlines the methodology to assess the effect of this compound on tremors induced by the muscarinic agonist oxotremorine.

  • Animal Model: Male Sprague-Dawley rats are suitable for this study.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to control and experimental groups.

  • Drug Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Prepare a solution of oxotremorine in saline.

  • Administration:

    • Administer this compound (5, 10, or 20 mg/kg, s.c. or i.p.) or vehicle to the respective groups.

    • After a predetermined time (e.g., 30 minutes), administer a submaximal dose of oxotremorine (>150 µg/kg, s.c.) to induce tremor.[2]

  • Tremor Assessment:

    • Observe and score the intensity of tremors at regular intervals (e.g., every 10 minutes for 1 hour) following oxotremorine administration.

    • A standardized scoring system for tremor severity should be utilized.

  • Data Analysis: Analyze the tremor scores to determine the dose-dependent effect of this compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess significance.

G cluster_0 Experimental Workflow: Tremor Potentiation Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration This compound or Vehicle Tremor Induction Tremor Induction Drug Administration->Tremor Induction Oxotremorine Tremor Assessment Tremor Assessment Tremor Induction->Tremor Assessment Data Analysis Data Analysis Tremor Assessment->Data Analysis

Experimental Workflow for Tremor Potentiation

II. Inhibition of NMDA Receptor-Mediated cGMP Accumulation

This compound has been shown to antagonize the increase in cyclic GMP (cGMP) in the rat cerebellum induced by the N-methyl-D-aspartate (NMDA) receptor agonist, harmaline.[3] This effect suggests that this compound may act as a low-affinity uncompetitive NMDA receptor antagonist.[3]

Recommended Dosage and Administration
CompoundDosageAdministration RouteNotes
This compound5 - 40 mg/kgSubcutaneous (s.c.)Dose-dependently antagonizes harmaline-induced cGMP increase.[3]
Harmaline20 mg/kgSubcutaneous (s.c.)Induces an increase in cerebellar cGMP levels.[3]
NMDA200 mg/kgSubcutaneous (s.c.)Induces seizures; antagonized by this compound.[3]
Experimental Protocol: Inhibition of Harmaline-Induced cGMP Accumulation

This protocol describes the methodology to evaluate the inhibitory effect of this compound on NMDA receptor-mediated cGMP accumulation in the rat cerebellum.

  • Animal Model: Male rats are suitable for this study.

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into control and experimental groups.

  • Drug Preparation:

    • Prepare solutions of this compound and harmaline in an appropriate vehicle (e.g., saline).

  • Administration:

    • Administer this compound (5, 10, 20, or 40 mg/kg, s.c.) or vehicle.

    • After a specific time interval (e.g., 30 minutes), administer harmaline (20 mg/kg, s.c.).

  • Tissue Collection:

    • At the time of peak harmaline effect, euthanize the animals and rapidly dissect the cerebellum.

  • cGMP Measurement:

    • Homogenize the cerebellar tissue and measure cGMP levels using a commercially available enzyme immunoassay (EIA) kit or radioimmunoassay (RIA).

  • Data Analysis: Compare the cGMP levels between the different treatment groups. Use appropriate statistical methods (e.g., one-way ANOVA) to determine the significance of the inhibitory effect of this compound.

G cluster_1 Experimental Workflow: cGMP Accumulation Inhibition Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration This compound or Vehicle cGMP Induction cGMP Induction Drug Administration->cGMP Induction Harmaline Tissue Collection Tissue Collection cGMP Induction->Tissue Collection cGMP Measurement cGMP Measurement Tissue Collection->cGMP Measurement Data Analysis Data Analysis cGMP Measurement->Data Analysis

Workflow for cGMP Accumulation Inhibition

III. Signaling Pathways

A. Proposed Mechanism of Muscarinic Potentiation

This compound is suggested to enhance muscarinic responses by blocking Ca2+-dependent K+ channels. This blockade leads to a potentiation of cholinergic actions.

G cluster_2 Signaling Pathway: Muscarinic Potentiation Muscarinic Agonist Muscarinic Agonist Muscarinic Receptor Muscarinic Receptor Muscarinic Agonist->Muscarinic Receptor Ca2+ Influx Ca2+ Influx Muscarinic Receptor->Ca2+ Influx Ca2+-dependent K+ Channel Ca2+-dependent K+ Channel Ca2+ Influx->Ca2+-dependent K+ Channel K+ Efflux K+ Efflux Ca2+-dependent K+ Channel->K+ Efflux Potentiated Cholinergic Action Potentiated Cholinergic Action Ca2+-dependent K+ Channel->Potentiated Cholinergic Action Leads to This compound This compound This compound->Ca2+-dependent K+ Channel Inhibits

Proposed Mechanism of Muscarinic Potentiation
B. NMDA Receptor-Mediated cGMP Pathway Inhibition

This compound is believed to act as an uncompetitive antagonist at the NMDA receptor, thereby inhibiting the downstream signaling cascade that leads to cGMP production.

G cluster_3 Signaling Pathway: NMDA-cGMP Inhibition NMDA Agonist (Harmaline) NMDA Agonist (Harmaline) NMDA Receptor NMDA Receptor NMDA Agonist (Harmaline)->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) Ca2+ Influx->Nitric Oxide Synthase (NOS) Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase (NOS)->Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase GTP -> cGMP GTP -> cGMP Guanylate Cyclase->GTP -> cGMP This compound This compound This compound->NMDA Receptor Inhibits

NMDA Receptor-Mediated cGMP Pathway Inhibition

References

Application Notes and Protocols for Gea 857 in Electrophysiology Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gea 857 [2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate] is a pharmacological agent with a complex profile, acting as a putative blocker of certain calcium-activated potassium channels (KCa) and as a low-affinity uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] It is structurally analogous to the serotonin reuptake inhibitor alaproclate, though this compound itself is a very weak inhibitor of serotonin reuptake.[1][2] Its ability to enhance responses to muscarinic agonists is thought to be mediated by its blockade of Ca2+-dependent K+ channels, which can prolong cholinergic actions.[1]

These application notes provide a detailed guide for researchers interested in investigating the effects of this compound on ion channels using patch-clamp electrophysiology. While direct, quantitative patch-clamp data for this compound is not extensively available in the public domain, this document outlines the protocols and experimental design necessary to characterize its activity on its putative molecular targets.

Mechanism of Action: Hypothesized Signaling Pathways

Based on existing literature, this compound is suggested to interact with at least two distinct signaling pathways. The diagrams below illustrate these proposed mechanisms.

cluster_0 Modulation of Muscarinic Signaling Muscarinic_Agonist Muscarinic Agonist Muscarinic_Receptor Muscarinic Receptor Muscarinic_Agonist->Muscarinic_Receptor PLC PLC Activation Muscarinic_Receptor->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Dependent_K_Channel Ca²⁺-dependent K⁺ Channel Ca_Release->Ca_Dependent_K_Channel Activates Hyperpolarization Hyperpolarization Ca_Dependent_K_Channel->Hyperpolarization Leads to Gea_857_K This compound Gea_857_K->Ca_Dependent_K_Channel Blocks Potentiation Potentiation of Muscarinic Response Gea_857_K->Potentiation Results in Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized mechanism of this compound in potentiating muscarinic signaling.

cluster_1 NMDA Receptor Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel Pore NMDA_Receptor->Ion_Channel Opens Gea_857_NMDA This compound Gea_857_NMDA->Ion_Channel Blocks (Uncompetitive) Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., cGMP production) Ca_Influx->Downstream_Signaling Initiates

Caption: Proposed uncompetitive antagonism of the NMDA receptor by this compound.

Data Presentation: Characterizing this compound's Electrophysiological Profile

The following tables are templates for organizing and presenting quantitative data obtained from patch-clamp experiments designed to characterize the effects of this compound.

Table 1: Dose-Response Relationship for this compound on Target Ion Channels

Target Channel Cell Type Agonist (Concentration) This compound Concentration % Inhibition (Mean ± SEM) IC₅₀ (µM) Hill Slope
Ca²⁺-activated K⁺ Hippocampal Neuron - 1 µM
Ca²⁺-activated K⁺ Hippocampal Neuron - 10 µM
Ca²⁺-activated K⁺ Hippocampal Neuron - 100 µM
NMDA Receptor Cortical Neuron NMDA (100 µM) + Glycine (10 µM) 1 µM
NMDA Receptor Cortical Neuron NMDA (100 µM) + Glycine (10 µM) 10 µM

| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 100 µM | | | |

Table 2: Effects of this compound on Ion Channel Kinetics

Target Channel Parameter Control (Mean ± SEM) This compound (10 µM) (Mean ± SEM) p-value
Ca²⁺-activated K⁺ Activation Time Constant (τ_act)
Ca²⁺-activated K⁺ Deactivation Time Constant (τ_deact)
NMDA Receptor Desensitization Time Constant (τ_desens)

| NMDA Receptor | Recovery from Desensitization (τ_rec) | | | |

Experimental Protocols

The following are detailed protocols for conducting whole-cell patch-clamp experiments to investigate the effects of this compound.

Protocol 1: Characterization of this compound Effects on Endogenous Ca²⁺-activated K⁺ Channels

This protocol is designed to assess the inhibitory effects of this compound on KCa channels in a neuronal cell type.

1. Cell Preparation:

  • Culture primary hippocampal or cortical neurons on glass coverslips.

  • Alternatively, prepare acute brain slices from rodents.

2. Solutions:

  • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂.

  • Internal Solution: (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to activate KCa channels.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a whole-cell patch-clamp configuration.

  • In voltage-clamp mode, hold the cell at -60 mV.

  • Elicit KCa currents using a voltage step protocol (e.g., steps from -80 mV to +60 mV in 20 mV increments for 500 ms).

  • Alternatively, in current-clamp mode, elicit action potentials with current injections and measure the afterhyperpolarization (AHP), which is often mediated by KCa channels.

4. Experimental Procedure:

  • Obtain a stable whole-cell recording and record baseline currents or firing patterns.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed, repeat the voltage-step protocol or current injections.

  • To generate a dose-response curve, apply increasing concentrations of this compound.

Protocol 2: Characterization of this compound Effects on NMDA Receptors

This protocol outlines the procedure for investigating the antagonistic properties of this compound on NMDA receptors.

1. Cell Preparation:

  • Use primary neuronal cultures or a cell line heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).

2. Solutions:

  • External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose. This solution should be nominally Mg²⁺-free to prevent voltage-dependent block of the NMDA receptor.

  • Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

  • Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).

  • This compound Solution: Agonist solution containing the desired concentration of this compound.

3. Electrophysiological Recording:

  • Use a whole-cell voltage-clamp configuration.

  • Hold the cell at a negative potential (e.g., -70 mV).

  • Use a fast perfusion system to apply the agonist solution.

4. Experimental Procedure:

  • Record baseline currents in the absence of agonists.

  • Apply the agonist solution for a short duration (e.g., 2-5 seconds) to elicit an inward NMDA receptor-mediated current.

  • After washout and recovery, co-apply the agonist solution with this compound.

  • To test for uncompetitive antagonism, assess the effect of this compound at different agonist concentrations.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the proposed experiments.

cluster_2 Workflow for KCa Channel Characterization Start Start: Prepare Neuronal Culture/Slice Setup Establish Whole-Cell Patch-Clamp Start->Setup Baseline Record Baseline KCa Currents (Voltage-Clamp) or AHP (Current-Clamp) Setup->Baseline Apply_Gea Apply this compound (Increasing Concentrations) Baseline->Apply_Gea Record_Effect Record KCa Currents/AHP in Presence of this compound Apply_Gea->Record_Effect Washout Washout this compound Record_Effect->Washout Analyze Analyze Data: - % Inhibition - IC₅₀ - Effects on Kinetics Washout->Analyze End End Analyze->End

Caption: Experimental workflow for characterizing this compound's effect on KCa channels.

cluster_3 Workflow for NMDA Receptor Characterization Start_NMDA Start: Prepare Neurons or Transfected HEK293 Cells Setup_NMDA Establish Whole-Cell Voltage-Clamp Start_NMDA->Setup_NMDA Baseline_NMDA Record Baseline NMDA-evoked Currents Setup_NMDA->Baseline_NMDA Apply_Gea_NMDA Co-apply NMDA Agonists with this compound Baseline_NMDA->Apply_Gea_NMDA Record_Effect_NMDA Record NMDA-evoked Currents in Presence of this compound Apply_Gea_NMDA->Record_Effect_NMDA Washout_NMDA Washout Record_Effect_NMDA->Washout_NMDA Analyze_NMDA Analyze Data: - % Inhibition - IC₅₀ - Voltage-Dependence Washout_NMDA->Analyze_NMDA End_NMDA End Analyze_NMDA->End_NMDA

Caption: Experimental workflow for characterizing this compound's effect on NMDA receptors.

References

Application Notes and Protocols for Studying the Effect of Gea 857 on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive protocol for investigating the effects of Gea 857, a low-affinity uncompetitive NMDA receptor antagonist, on synaptic plasticity. The protocols detail electrophysiological and molecular biology techniques to characterize the impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying synaptic strengthening and weakening, respectively. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of most forms of LTP and LTD in the hippocampus.[1][2][3]

This compound has been identified as a low-affinity uncompetitive antagonist of the NMDA receptor.[4] It has been shown to block the NMDA receptor-mediated increase in cyclic GMP (cGMP) in the cerebellum, suggesting an interaction with the nitric oxide (NO)/cGMP signaling pathway, a key component in the expression of some forms of synaptic plasticity.[1][3][4][5] Additionally, this compound is a putative blocker of Ca2+-dependent K+ channels, which may represent a secondary mechanism of action.[6]

This protocol outlines a series of experiments to elucidate the precise effects of this compound on synaptic plasticity, focusing on its role as an NMDA receptor antagonist.

Proposed Signaling Pathway of this compound in Synaptic Plasticity

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx activates nNOS nNOS Ca_Influx->nNOS activates NO Nitric Oxide (NO) nNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Plasticity Synaptic Plasticity (LTP/LTD) PKG->Plasticity Gea857 This compound Gea857->NMDA_R blocks

Caption: Proposed mechanism of this compound's inhibitory effect on NMDA receptor-dependent synaptic plasticity.

Experimental Protocols

Electrophysiological Analysis of LTP and LTD in Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP and LTD.

Materials:

  • Adult male Wistar rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based slicing solution

  • This compound

  • Vibratome or tissue chopper

  • Dissection tools

  • Recording chamber (submerged or interface)

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Preparation of Solutions:

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2/5% CO2 for at least 30 minutes before use.

    • Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 D-glucose. Keep ice-cold and bubble with 95% O2/5% CO2.

    • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF. Ensure the final solvent concentration is consistent across all groups and does not exceed 0.1%.

  • Hippocampal Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome or tissue chopper.[7]

    • Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1][3]

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

    • Experimental Groups:

      • Control Group: Perfuse with normal aCSF.

      • This compound Group(s): Perfuse with aCSF containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM). Start perfusion at least 20 minutes before LTP/LTD induction.

  • LTP and LTD Induction:

    • LTP Induction: Apply high-frequency stimulation (HFS), such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.[2][8][9]

    • LTD Induction: Apply low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.[3][9][10]

    • Record fEPSPs for at least 60 minutes post-induction.

Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the pre-induction baseline average.

  • Compare the magnitude of LTP and LTD between the control and this compound-treated groups.

Experimental Workflow for Electrophysiology

A Hippocampal Slice Preparation B Slice Recovery (>1 hour in aCSF) A->B C Transfer to Recording Chamber B->C D Baseline Recording (20 min @ 0.05 Hz) C->D E Drug Application (aCSF or this compound) D->E F Induction Protocol (HFS for LTP or LFS for LTD) E->F G Post-Induction Recording (60 min @ 0.05 Hz) F->G H Data Analysis (fEPSP Slope Measurement) G->H

Caption: Workflow for electrophysiological recording of LTP and LTD.

Molecular and Biochemical Assays

These protocols are designed to investigate the molecular signaling pathways affected by this compound during synaptic plasticity.

Objective: To measure the effect of this compound on the phosphorylation of key proteins involved in synaptic plasticity, such as CaMKII and CREB.

Procedure:

  • Prepare hippocampal slices and induce LTP or LTD as described in the electrophysiology protocol in the presence or absence of this compound.

  • Collect slices at specific time points post-induction (e.g., 5 and 30 minutes).

  • Homogenize the slices in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of CaMKII and CREB.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Objective: To determine if this compound alters the expression of activity-dependent immediate-early genes (IEGs) like Arc and c-fos.[11]

Procedure:

  • Induce LTP or LTD in hippocampal slices with and without this compound.

  • Collect slices at 30 and 60 minutes post-induction.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qPCR using primers specific for Arc, c-fos, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Objective: To confirm that this compound blocks the NMDA receptor-dependent increase in cGMP in the hippocampus.

Procedure:

  • Treat hippocampal slices with NMDA (20 µM) in the presence or absence of this compound for 10 minutes.

  • Collect and homogenize the slices.

  • Measure cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on LTP and LTD Magnitude

GroupTreatmentnLTP Magnitude (% of Baseline at 60 min)LTD Magnitude (% of Baseline at 60 min)
1Control (aCSF)8
2This compound (10 µM)8
3This compound (50 µM)8
4This compound (100 µM)8

Table 2: Effect of this compound on Protein Phosphorylation (30 min post-HFS)

GroupTreatmentnp-CaMKII / Total CaMKII (Fold Change)p-CREB / Total CREB (Fold Change)
1Control (aCSF)6
2This compound (50 µM)6

Table 3: Effect of this compound on Immediate-Early Gene Expression (60 min post-HFS)

GroupTreatmentnArc mRNA (Fold Change)c-fos mRNA (Fold Change)
1Control (aCSF)6
2This compound (50 µM)6

Table 4: Effect of this compound on NMDA-induced cGMP Production

GroupTreatmentncGMP Concentration (pmol/mg protein)
1Control (aCSF)6
2NMDA (20 µM)6
3NMDA (20 µM) + this compound (50 µM)6

References

Application Notes and Protocols for In Vivo Administration of Gea 857

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vivo administration methods and biological activities of Gea 857, a putative blocker of potassium conductance. The information is intended to guide researchers in designing and conducting in vivo experiments.

Introduction to this compound

This compound is a research compound that has been shown to enhance responses evoked by muscarinic agonists.[1] Its mechanism of action is believed to involve the blockade of certain membrane Ca2+-dependent K+ channels, which can potentiate or prolong muscarinic cholinergic actions.[1] Additionally, this compound has been observed to inhibit the N-methyl-D-aspartate (NMDA) receptor-mediated increase in cyclic GMP (cGMP) in the cerebellum of rats.

Quantitative Data Summary

The available quantitative data for the in vivo effects of this compound is limited. The following table summarizes the key findings from studies in male Sprague-Dawley rats.

Administration RouteDose Range (mg/kg)Animal ModelObserved EffectCitation
Subcutaneous5-20Male Sprague-Dawley RatDose-dependent enhancement of tremor induced by muscarinic agonists (oxotremorine, arecoline) and acetylcholinesterase inhibitors (physostigmine, THA).[1][1]
Intraperitoneal (Atropine)1Male Sprague-Dawley RatAtropine fully blocked the potentiation of oxotremorine-induced tremor by this compound.[1][1]

Note: The available literature does not provide extensive quantitative data on a wide range of in vivo effects. Researchers should consider this a starting point and conduct dose-response studies for their specific experimental models.

Experimental Protocols

The most commonly cited in vivo administration method for this compound is subcutaneous injection in rats. The following protocol is a general guideline based on standard laboratory procedures.

Protocol: Subcutaneous Administration of this compound in Rats

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and/or Tween 80, followed by dilution in saline or PBS). Note: The specific vehicle for this compound is not detailed in the available literature. Researchers must perform solubility and stability testing to determine the optimal vehicle for their preparation.

  • Sterile syringes (1 ml or 3 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

2. Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions for a sufficient period before the experiment.

    • Weigh each animal to accurately calculate the dose of this compound to be administered.

  • This compound Formulation:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration.

    • Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

    • Warm the solution to room temperature before injection to minimize discomfort to the animal.

  • Injection Technique:

    • Restrain the rat securely and gently.

    • Identify the injection site, typically the loose skin over the dorsal (back) or flank area.

    • Swab the injection site with 70% ethanol.

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface. Be careful not to puncture the underlying muscle.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.

    • Inject the calculated volume of the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the animal to its cage and monitor for any adverse reactions.

3. Post-Administration Monitoring:

  • Observe the animals for any signs of distress, pain, or adverse reactions at the injection site (e.g., swelling, redness).

  • Monitor for the expected pharmacological effects according to the experimental design.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects based on the available literature.

Gea857_Muscarinic_Pathway cluster_membrane Cell Membrane Muscarinic_Receptor Muscarinic Receptor Ca_Influx Ca2+ Influx Muscarinic_Receptor->Ca_Influx Leads to K_Channel Ca2+-dependent K+ Channel K_Efflux K+ Efflux K_Channel->K_Efflux Allows Potentiation Potentiation of Muscarinic Response K_Channel->Potentiation Blockade leads to Muscarinic_Agonist Muscarinic Agonist Muscarinic_Agonist->Muscarinic_Receptor Activates Gea_857 This compound Gea_857->K_Channel Blocks Ca_Influx->K_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes

Caption: Proposed mechanism of this compound in potentiating muscarinic signaling.

Gea857_NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDA_Receptor Activates Gea_857 This compound Gea_857->NMDA_Receptor Inhibits (putative) nNOS nNOS Ca_Influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces Downstream_Effects Downstream Cellular Effects cGMP->Downstream_Effects

Caption: Proposed involvement of this compound in the NMDA receptor-cGMP pathway.

References

Application of Gea 857 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Gea 857 is a versatile pharmacological tool with a dual mechanism of action, making it a valuable agent for investigating specific neurological and psychiatric disease models. Primarily, it functions as a putative blocker of calcium-activated potassium channels (KCa) and as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] These actions allow for the modulation of both cholinergic and glutamatergic neurotransmission, providing a platform to study diseases characterized by imbalances in these systems.

This document provides detailed application notes and experimental protocols for the use of this compound in two key preclinical research areas: models of movement disorders, such as Parkinson's disease, through the potentiation of muscarinic agonist-induced tremor, and models of excitotoxicity-mediated neuronal damage and seizures, through the antagonism of NMDA receptor activity.

Mechanism of Action

This compound, chemically described as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a structural analogue of the 5-HT uptake blocker alaproclate. However, its pharmacological profile is distinct, with negligible effects on serotonin uptake.[1] The primary mechanisms of action relevant to its application in disease models are:

  • Blockade of Ca2+-Dependent K+ Channels: this compound is suggested to inhibit certain membrane Ca2+-dependent K+ channels. The blockade of these channels can potentiate or prolong the actions of muscarinic cholinergic agonists.[1]

  • Uncompetitive NMDA Receptor Antagonism: this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex, likely by blocking the cation channel. This action allows it to inhibit NMDA receptor-mediated signaling.[2]

These mechanisms are depicted in the following signaling pathway diagram:

This compound Signaling Pathways cluster_0 Muscarinic Cholinergic Synapse cluster_1 Glutamatergic Synapse Muscarinic_Agonist Muscarinic Agonist Muscarinic_Receptor Muscarinic Receptor Muscarinic_Agonist->Muscarinic_Receptor PLC PLC Muscarinic_Receptor->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release KCa_Channel Ca²⁺-dependent K⁺ Channel Ca_Release->KCa_Channel K_Efflux K⁺ Efflux KCa_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Gea_857_KCa This compound Gea_857_KCa->KCa_Channel Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Gea_857_NMDA This compound Gea_857_NMDA->NMDA_Receptor

Caption: Signaling pathways modulated by this compound.

Application in a Parkinson's Disease Model: Potentiation of Muscarinic Agonist-Induced Tremor

Disease Relevance: Parkinson's disease is characterized by a loss of dopaminergic neurons, leading to a relative overactivity of the cholinergic system. This cholinergic hyperactivity contributes to motor symptoms like tremor. Pharmacological agents that enhance cholinergic signaling, such as muscarinic agonists, can induce tremor in animal models, providing a platform to study potential therapeutic interventions. This compound's ability to potentiate these effects makes it a useful tool in this context.

Quantitative Data
ParameterAgonistAnimal ModelThis compound Dose Range (mg/kg)EffectReference
Tremor PotentiationOxotremorine, Arecoline, Physostigmine, THAMale Rat5-20Dose-dependent, statistically significant enhancement of tremor[1]
SalivationMuscarinic AgonistsMale Rat5-20No consistent enhancement[1]
Tremor BlockadeOxotremorine + this compoundMale Rat1 (Atropine)Atropine fully blocks the potentiated tremor[1]
Experimental Protocol: Potentiation of Oxotremorine-Induced Tremor in Rats

Objective: To assess the ability of this compound to potentiate tremor induced by the muscarinic agonist oxotremorine in a rat model.

Materials:

  • This compound

  • Oxotremorine

  • Vehicle (e.g., saline or appropriate solvent for this compound)

  • Male Sprague-Dawley rats (200-250 g)

  • Observation cages

  • Scoring system for tremor intensity (e.g., 0-4 scale)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound and oxotremorine in the appropriate vehicle on the day of the experiment.

  • Experimental Groups:

    • Vehicle + Vehicle

    • Vehicle + Oxotremorine

    • This compound (e.g., 5, 10, 20 mg/kg) + Oxotremorine

  • Administration:

    • Administer this compound or its vehicle intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a submaximal dose of oxotremorine subcutaneously (s.c.).

  • Observation and Scoring:

    • Immediately place the rats in individual observation cages.

    • Observe and score the intensity of tremor at regular intervals (e.g., every 15 minutes for 2 hours) using a validated scoring scale.

  • Data Analysis: Analyze the tremor scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Workflow for Tremor Potentiation Assay start Start acclimation Animal Acclimation start->acclimation grouping Divide into Experimental Groups acclimation->grouping gea_admin Administer this compound or Vehicle grouping->gea_admin oxo_admin Administer Oxotremorine gea_admin->oxo_admin observe Observe and Score Tremor oxo_admin->observe analysis Data Analysis observe->analysis end End analysis->end

Caption: Experimental workflow for the tremor potentiation assay.

Application in Seizure Models: Antagonism of NMDA Receptor-Mediated Effects

Disease Relevance: Excessive activation of NMDA receptors is implicated in the pathophysiology of epilepsy and excitotoxic neuronal injury. Compounds that antagonize NMDA receptors can have anticonvulsant properties. This compound's ability to block NMDA receptor function makes it a useful tool for studying seizure mechanisms and for the preclinical evaluation of potential antiepileptic drugs.

Quantitative Data
ParameterInducing AgentAnimal ModelThis compound DoseEffectReference
SeizuresNMDA (200 mg/kg, s.c.)RatSimilar to doses antagonizing cGMP elevationAntagonized seizures[2]
Cerebellar cGMP ElevationHarmaline (20 mg/kg, s.c.)RatNot specifiedInhibited cGMP accumulation[2]
Cerebellar cGMP ElevationNMDA (200 mg/kg, s.c.)RatNot specifiedBlocked the increase in cGMP[2]
Experimental Protocol: Antagonism of NMDA-Induced Seizures in Rats

Objective: To evaluate the anticonvulsant activity of this compound against seizures induced by the administration of NMDA in rats.

Materials:

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Vehicle (e.g., saline or appropriate solvent for this compound)

  • Male Wistar rats (150-200 g)

  • Observation chambers

  • Seizure scoring system (e.g., Racine scale)

Procedure:

  • Animal Acclimation: House the rats in a controlled environment with a 12-hour light/dark cycle and allow them to acclimate for at least 48 hours before the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound and NMDA in saline on the day of the experiment.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + NMDA

    • This compound (various doses) + NMDA

  • Administration:

    • Administer this compound or its vehicle intraperitoneally (i.p.).

    • After a 30-minute pretreatment period, administer NMDA (e.g., 200 mg/kg) subcutaneously (s.c.).

  • Observation and Scoring:

    • Immediately place the animals in individual observation chambers.

    • Observe the animals for the onset and severity of seizures for at least 60 minutes.

    • Score the seizures using a standardized scale (e.g., Racine scale) to quantify the convulsive behavior.

  • Data Analysis: Compare the incidence and severity of seizures between the different treatment groups using appropriate statistical tests (e.g., Chi-square test for incidence, Mann-Whitney U test for severity scores).

Workflow for NMDA-Induced Seizure Assay start Start acclimation Animal Acclimation start->acclimation grouping Assign to Treatment Groups acclimation->grouping gea_admin Pre-treat with this compound or Vehicle grouping->gea_admin nmda_admin Induce Seizures with NMDA gea_admin->nmda_admin observe Observe and Score Seizure Activity nmda_admin->observe analysis Statistical Analysis of Seizure Parameters observe->analysis end End analysis->end

Caption: Experimental workflow for the NMDA-induced seizure assay.

Conclusion

This compound is a valuable pharmacological agent for in vivo studies of neurological disorders. Its ability to potentiate muscarinic-mediated tremor provides a useful model for investigating the cholinergic system's role in movement disorders. Furthermore, its NMDA receptor antagonist properties make it a relevant tool for studying epilepsy and excitotoxicity. The protocols and data presented here offer a foundation for researchers to incorporate this compound into their preclinical disease models. As with any pharmacological study, appropriate dose-response experiments and control groups are essential for robust and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting Gea 857 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the research compound Gea 857.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing stock solutions of this compound?

The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO). It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[1] When preparing stock solutions, it is crucial to use anhydrous DMSO to minimize compound degradation and precipitation, as DMSO is hygroscopic and readily absorbs water from the atmosphere.[2] For long-term storage, stock solutions should be stored at -20°C or -80°C to maintain stability.[2]

Q2: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What are the likely causes and how can I resolve this?

Observing precipitation upon dilution into aqueous media is a common indicator of low aqueous solubility. This can lead to unreliable results in biological assays.[3] The issue typically arises because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer.

To address this, consider the following troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Assess Kinetic vs. Thermodynamic Solubility: You may be exceeding the kinetic or thermodynamic solubility limit. Performing a formal solubility assay is recommended to determine these limits.

  • Modify the Aqueous Buffer: The pH, ionic strength, and presence of co-solvents can significantly impact solubility.[4] Experiment with different buffer formulations (e.g., adjusting pH, adding a small percentage of a co-solvent like ethanol or PEG 400) to find conditions that improve this compound's solubility.

  • Use a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) can help maintain the compound's solubility in aqueous solutions.

Below is a logical workflow for troubleshooting precipitation issues.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration of this compound critical? start->check_conc lower_conc Lower the final concentration and repeat the experiment. check_conc->lower_conc No sol_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) check_conc->sol_assay Yes end_good Proceed with Experiment lower_conc->end_good check_sol Is solubility still too low for the required concentration? sol_assay->check_sol modify_buffer Modify Aqueous Buffer: - Adjust pH - Add co-solvents (e.g., EtOH, PEG) - Add surfactants (e.g., Tween 80) check_sol->modify_buffer Yes check_sol->end_good No modify_buffer->sol_assay end_bad Consider compound derivatization or alternative formulation strategies. modify_buffer->end_bad

Fig 1. Troubleshooting workflow for this compound precipitation.

Troubleshooting Guides & Experimental Protocols

Guide: Determining the Kinetic Solubility of this compound via Nephelometry

Kinetic solubility is a high-throughput measurement used in early-stage drug discovery to quickly assess how much of a compound, added from a DMSO stock, will dissolve and remain in solution in an aqueous buffer under specific time constraints.[3][4] Laser nephelometry is a common method that measures the amount of light scattered by insoluble particles (precipitate) in a solution.[5][6]

This protocol outlines the steps to determine the kinetic solubility of this compound using a plate-based nephelometer.

1. Materials and Equipment:

  • This compound powder

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear bottom microplates

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

  • Multichannel pipette or automated liquid handler

  • Positive Control: Highly soluble compound (e.g., 2'-deoxy-5-fluorouridine)

  • Negative Control: Poorly soluble compound (e.g., Ondansetron)

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

  • Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a microplate. To create a concentration curve, perform serial dilutions of the stock solution in DMSO before adding to the plate.

  • Add Buffer: Add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution) to each well to achieve the desired final concentrations of this compound. The final DMSO concentration should typically be kept at 1-2% to minimize its effects.

  • Mix and Incubate: Mix the contents thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1-2 hours.

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_stock Prepare 10 mM Stock of this compound in DMSO prep_controls Prepare Positive & Negative Solubility Controls add_dmso Dispense 2 µL of DMSO stock/controls into microplate wells prep_stock->add_dmso prep_controls->add_dmso add_buffer Add 198 µL of Aqueous Buffer (e.g., PBS) add_dmso->add_buffer mix_incubate Mix (5-10 min) & Incubate (1-2 hours) add_buffer->mix_incubate measure Measure Light Scattering (NTU) with Nephelometer mix_incubate->measure analyze Plot NTU vs. Concentration & Determine Solubility Limit measure->analyze

Fig 2. Experimental workflow for nephelometric solubility assay.

3. Data Analysis & Presentation: The kinetic solubility limit is the concentration at which a significant increase in NTU is observed compared to the baseline (wells with soluble compound). Plot the NTU values against the concentration of this compound. The point of inflection indicates the approximate kinetic solubility.

Example Data Table:

This compound Conc. (µM)Mean NTU (n=3)Std. Dev.Solubility Assessment
1001550.4120.2Insoluble
50980.185.6Insoluble
25450.745.1Limit of Solubility
12.5110.215.3Soluble
6.2595.812.1Soluble
0 (Vehicle)92.510.5Soluble

Putative Mechanism of Action

Understanding the potential biological targets of this compound can provide context for its experimental use. Based on available literature for structurally related compounds, this compound is suggested to have a dual mechanism of action.

1. Blockade of Ca²⁺-Dependent K⁺ Channels: this compound is hypothesized to block certain calcium-dependent potassium channels (KCa). These channels are typically activated by an influx of intracellular calcium (Ca²⁺), which leads to potassium (K⁺) efflux and cellular hyperpolarization. By blocking these channels, this compound may prevent this hyperpolarization, thereby prolonging cellular depolarization and enhancing responses to certain stimuli.

G cluster_membrane Cell Membrane ca_channel Voltage-Gated Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx k_channel Ca²⁺-Dependent K⁺ Channel k_efflux K⁺ Efflux k_channel->k_efflux depol Depolarization depol->ca_channel opens ca_influx->k_channel activates hyperpol Hyperpolarization k_efflux->hyperpol gea This compound gea->k_channel Blocks

Fig 3. Proposed mechanism of this compound at Ca²⁺-dependent K⁺ channels.

2. Uncompetitive Antagonism of NMDA Receptors: this compound may also act as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This means it binds to a site within the ion channel of the NMDA receptor, but only after the receptor has been activated by its agonists, glutamate and glycine.[3] This action blocks the influx of ions like Ca²⁺ and Na⁺, thereby modulating glutamatergic neurotransmission.[9]

G cluster_membrane Postsynaptic Membrane nmda NMDA Receptor (Channel Open) ion_influx Ion Influx (Ca²⁺, Na⁺) nmda->ion_influx glutamate Glutamate glutamate->nmda binds glycine Glycine glycine->nmda binds gea This compound binding_site gea->binding_site binding_site->nmda Blocks

Fig 4. Proposed uncompetitive antagonism of NMDA receptors by this compound.

References

Gea 857 not showing expected potassium channel blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with Gea 857, specifically when the expected potassium channel blockade is not observed.

Troubleshooting Guide

This guide addresses common issues that may lead to a lack of observable potassium channel blockade with this compound in electrophysiological experiments.

Issue: this compound is not producing the expected blockade of potassium currents.

Potential Cause Troubleshooting Steps Rationale
1. Suboptimal Experimental Conditions - Verify the composition and pH of both the internal and external solutions.[1][2] - Ensure the health and viability of the cells under investigation.[1][2] - Confirm the accuracy of the this compound concentration in the final solution.The activity of ion channels and pharmacological agents is highly dependent on the physiological environment. Incorrect ionic concentrations, pH, or unhealthy cells can alter channel function and drug binding.
2. Issues with Drug Application - Check the perfusion system for leaks or blockages. - Ensure complete washout of any previous drugs before applying this compound. - Confirm that the perfusion outflow is positioned to ensure the cell is fully exposed to the this compound solution.Incomplete or improper application of the compound will result in a lower effective concentration at the cell membrane, leading to a reduced or absent effect.
3. Incorrect Potassium Channel Subtype - Confirm that the cell type under study expresses the potassium channel subtype putatively targeted by this compound (e.g., Ca2+-dependent K+ channels).[3] - If using a heterologous expression system (e.g., HEK293 or CHO cells), verify the successful expression of the target channel.This compound is suggested to act on specific types of potassium channels. If the target channel is not present or is expressed at very low levels, no effect will be observed.
4. Electrophysiology Recording Issues - Monitor the seal resistance throughout the experiment; a seal resistance of >1 GΩ is critical.[1][2] - Monitor and compensate for series resistance. High series resistance can lead to voltage-clamp errors.[4][5][6] - Check for rundown of the potassium current over time, even in the absence of the drug.[7]A stable, high-resistance seal is essential for accurate current measurement. Technical issues with the patch-clamp recording itself can mask or mimic pharmacological effects.
5. This compound Stability and Solubility - Prepare fresh stock solutions of this compound. - Ensure that this compound is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not affecting the channel activity.Degradation or precipitation of the compound will lead to a lower effective concentration and a lack of observed effect.

Frequently Asked Questions (FAQs)

Q1: What specific type of potassium channel is this compound expected to block?

A1: this compound is described as a putative blocker of potassium conductance, with evidence suggesting it has inhibitory properties at certain membranal Ca2+-dependent K+ channels.[3] Its action on other types of potassium channels has not been well-characterized.

Q2: I don't see any effect of this compound. Could my voltage-clamp protocol be inappropriate?

A2: It's possible. The blocking action of some compounds on potassium channels can be voltage-dependent. Ensure your voltage protocol is designed to elicit the specific potassium current you intend to study. For example, to study voltage-gated potassium channels, you would typically use a series of depolarizing voltage steps from a negative holding potential.[8]

Q3: Could the vehicle (e.g., DMSO) be interfering with the experiment?

A3: Yes. It is crucial to run a vehicle control to ensure that the solvent used to dissolve this compound does not have an effect on the potassium currents you are measuring. The final concentration of the vehicle should be kept to a minimum, typically below 0.1%.

Q4: How can I confirm that my recording setup is working correctly for detecting potassium channel blockade?

A4: A good positive control is essential. Before testing this compound, apply a well-characterized, broad-spectrum potassium channel blocker (e.g., tetraethylammonium - TEA) or a more specific blocker for the channel you are studying. If you observe the expected blockade with the positive control, it increases confidence that your system is capable of detecting a block.

Q5: Is it possible that this compound has a very slow onset of action?

A5: This is a possibility. Ensure that you are perfusing this compound for a sufficient duration to allow for it to reach its binding site and exert its effect. The time to steady-state block can vary for different compounds.

Quantitative Data Summary

Concentration of this compoundn (number of cells)Peak K+ Current (pA)% Inhibition
Vehicle Control0%
1 µM
10 µM
100 µM

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of Potassium Currents

This protocol provides a general framework for recording whole-cell potassium currents to test the effect of this compound.

1. Cell Preparation:

  • Culture cells expressing the potassium channel of interest or use acutely dissociated neurons or cardiomyocytes.

  • Plate cells on glass coverslips suitable for microscopy and recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Filter all solutions on the day of the experiment.[9]

3. Pipette Fabrication:

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

  • Fire-polish the pipette tips to a final resistance of 3-6 MΩ when filled with the internal solution.[10]

4. Recording Procedure:

  • Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fill a patch pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Apply positive pressure to the pipette and lower it into the bath.[9]

  • Approach a target cell and form a Giga-ohm seal (>1 GΩ) by releasing the positive pressure and applying gentle suction.[2]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Set the amplifier to voltage-clamp mode and hold the cell at a potential where most voltage-gated channels are closed (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

  • After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.

  • Repeat the voltage-step protocol to measure the effect of this compound on the potassium currents.

  • Perform a washout by perfusing with the drug-free external solution to see if the effect is reversible.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis prep_cells Prepare Cells form_seal Form GΩ Seal prep_cells->form_seal prep_solutions Prepare Solutions prep_solutions->form_seal pull_pipette Pull & Polish Pipette pull_pipette->form_seal whole_cell Achieve Whole-Cell form_seal->whole_cell baseline Record Baseline K+ Current whole_cell->baseline apply_gea857 Apply this compound baseline->apply_gea857 record_effect Record K+ Current with this compound apply_gea857->record_effect washout Washout record_effect->washout analyze_data Analyze Data & Compare washout->analyze_data

Caption: Experimental workflow for testing this compound on potassium channels.

Signaling_Pathway cluster_cell Cell Membrane Gea857 This compound KCa_Channel Ca2+-dependent K+ Channel Gea857->KCa_Channel Blockade K_efflux K+ Efflux KCa_Channel->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability Results in K_efflux->Membrane_Hyperpolarization Leads to

References

How to prevent off-target effects of Gea 857

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Gea 857. The information herein is intended to help design experiments and troubleshoot potential issues related to the compound's known pharmacological activities, thereby minimizing the risk of misinterpreting data due to so-called "off-target" effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

A1: this compound is primarily characterized as a putative blocker of certain membranal Ca2+-dependent K+ (potassium) channels.[1] By inhibiting these channels, this compound can potentiate or prolong muscarinic cholinergic actions.[1]

Q2: Does this compound have other known pharmacological activities?

A2: Yes, in addition to potassium channel blockade, this compound is also known to act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2]

Q3: How can I be sure that the cellular phenotype I observe is due to the intended activity of this compound?

A3: Differentiating on-target from off-target effects is crucial.[3][4] A multi-pronged approach is recommended:

  • Orthogonal Assays: Test the effect of this compound in multiple, distinct assays that measure the same biological endpoint but through different mechanisms.

  • Structurally Unrelated Compounds: Use other known inhibitors of the same target with different chemical scaffolds. If they produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Cell Lines with Target Knockout/Knockdown: The most rigorous approach is to use CRISPR/Cas9 or RNAi to eliminate the putative target. If this compound no longer elicits the phenotype in these cells, it is strong evidence of an on-target effect.[5]

  • Dose-Response Relationship: Establish a clear dose-response curve. On-target effects should correlate with the potency of this compound for its target.

Q4: What is the difference between an on-target and an off-target effect?

A4:

  • On-target effects are those that result from the modulation of the intended biological target. These can be the desired therapeutic effect or an adverse effect in an unintended tissue.[3][4]

  • Off-target effects arise when a compound interacts with other molecules for which it was not designed, leading to unintended biological consequences.[3][4]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cellular assays.
Potential Cause Troubleshooting Step Rationale
Multiple Pharmacological Activities 1. Perform concentration-response curves for all known activities of this compound (K+ channel blockade, NMDA receptor antagonism). 2. Compare the effective concentrations in your assay with the known potency for each target.This will help to determine which of this compound's activities is likely responsible for the observed effect at the concentration used.
Cellular Context 1. Characterize the expression of Ca2+-dependent K+ channels and NMDA receptors in your cell model. 2. Use specific antagonists for each target to see if they can block the effect of this compound.The cellular response will depend on the presence and functional state of this compound's targets.
Experimental Conditions 1. Review and optimize assay conditions (e.g., cell density, serum concentration, incubation time). 2. Ensure consistent vehicle control (e.g., DMSO) concentration across all experiments.Suboptimal assay conditions can lead to variability and artifacts.
Issue 2: Difficulty in attributing the observed potentiation of a muscarinic agonist's effect to a specific mechanism.
Potential Cause Troubleshooting Step Rationale
Indirect Effect via K+ Channel Blockade 1. Use a well-characterized, structurally unrelated Ca2+-dependent K+ channel blocker. 2. If this compound mimics the effect of this compound, it supports the hypothesis that the potentiation is due to K+ channel inhibition.This helps to confirm that the observed potentiation is a class effect of Ca2+-dependent K+ channel blockers and not a unique property of this compound.
Direct Muscarinic Receptor Interaction 1. Perform radioligand binding assays with a muscarinic receptor antagonist in the presence and absence of this compound. 2. If this compound does not displace the radioligand, it is unlikely to be acting directly on the agonist binding site.This will rule out a direct interaction of this compound with the orthosteric site of the muscarinic receptor.
NMDA Receptor Involvement 1. Use a specific NMDA receptor antagonist to see if it can block the potentiation effect of this compound. 2. This is particularly relevant in neuronal systems where NMDA receptors are expressed.This will help to determine if the NMDA receptor antagonist activity of this compound contributes to the observed phenotype.

Quantitative Data Summary

The following tables provide representative data for the known pharmacological activities of this compound. Note that these values may vary depending on the specific experimental conditions and assay used.

Table 1: Potentiation of Muscarinic Agonist-Induced Tremor by this compound

Muscarinic AgonistThis compound Dose (mg/kg)% Enhancement of Tremor Response
Oxotremorine5Statistically Significant
Oxotremorine10Statistically Significant
Oxotremorine20Statistically Significant
Arecoline5-20Dose-dependent enhancement
Physostigmine5-20Dose-dependent enhancement
THA5-20Dose-dependent enhancement
Data is a qualitative summary from in vivo studies.[1]

Table 2: Illustrative Potency of this compound at its Known Targets

TargetAssay TypeParameterIllustrative Value
Ca2+-dependent K+ ChannelWhole-Cell Patch ClampIC501-10 µM
NMDA Receptor[3H]MK-801 Binding AssayKi>10 µM (low affinity)
Muscarinic M1 ReceptorCalcium Mobilization AssayEC50 (potentiation)0.1-1 µM
These are representative values for illustrative purposes and may not reflect the exact potency of this compound in all systems.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Ca2+-dependent K+ Channel Inhibition

Objective: To measure the inhibitory effect of this compound on Ca2+-dependent potassium currents.

Materials:

  • Cells expressing the Ca2+-dependent K+ channel of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, free Ca2+ buffered to desired concentration (e.g., 300 nM), pH 7.2 with KOH.

  • Patch clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Prepare cells on coverslips for recording.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch clamp configuration.

  • Record baseline Ca2+-dependent K+ currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -100 mV to +50 mV).

  • Perfuse the cells with the external solution containing various concentrations of this compound.

  • Record currents in the presence of this compound.

  • Analyze the data to determine the concentration-dependent inhibition of the K+ current and calculate the IC50 value.

Protocol 2: NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the NMDA receptor.

Materials:

  • Rat brain membranes (cortex or hippocampus).

  • Binding buffer: 5 mM Tris-HCl, pH 7.4.

  • [3H]MK-801 (radioligand).

  • Non-specific binding control: 10 µM unlabeled MK-801.

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a 96-well plate, add brain membranes, binding buffer, and varying concentrations of this compound or vehicle.

  • Add [3H]MK-801 to all wells.

  • For non-specific binding wells, add 10 µM unlabeled MK-801.

  • Incubate at room temperature for 2-4 hours.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding and determine the Ki of this compound.[2][6][7]

Protocol 3: Calcium Mobilization Assay for Potentiation of Muscarinic Receptor Signaling

Objective: To measure the ability of this compound to potentiate muscarinic agonist-induced intracellular calcium release.

Materials:

  • CHO or HEK293 cells stably expressing a Gq-coupled muscarinic receptor (e.g., M1 or M3).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol).

  • This compound at various concentrations.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes.

  • Place the plate in the fluorescence reader and measure baseline fluorescence.

  • Add a sub-maximal concentration (EC20) of the muscarinic agonist to all wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response and determine the EC50 for potentiation by this compound.[8][9]

Visualizations

Signaling_Pathways cluster_muscarinic Muscarinic Receptor Pathway cluster_nmda NMDA Receptor Pathway cluster_gea857 This compound Actions Muscarinic_Agonist Muscarinic Agonist M1_M3_Receptor M1/M3 Receptor Muscarinic_Agonist->M1_M3_Receptor Gq_Protein Gq M1_M3_Receptor->Gq_Protein PLC PLC Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Cellular_Response_M Cellular Response Ca_Release->Cellular_Response_M PKC->Cellular_Response_M Glutamate_Glycine Glutamate & Glycine NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Ion_Influx Ca2+/Na+ Influx NMDA_Receptor->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CaMKII) Ion_Influx->Ca_Signaling Cellular_Response_N Cellular Response Depolarization->Cellular_Response_N Ca_Signaling->Cellular_Response_N Gea_857 This compound Gea_857->M1_M3_Receptor potentiates (via K+ channel block) Gea_857->NMDA_Receptor inhibits (uncompetitive) K_Channel Ca2+-dependent K+ Channel Gea_857->K_Channel inhibits K_Efflux K+ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

Caption: Signaling pathways influenced by this compound.

Experimental_Workflow cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Observe Phenotype with this compound q1 Is the effective concentration consistent with known target potencies? start->q1 knockout Test in Target Knockout/ Knockdown Cells q1->knockout Yes off_target_screen Perform Off-Target Screening (e.g., Kinase Panel, Receptor Profiling) q1->off_target_screen No q2 Is the phenotype abolished? knockout->q2 orthogonal Use Structurally Unrelated Inhibitor of the Same Target q2->orthogonal Yes off_target Phenotype is Likely Off-Target q2->off_target No q3 Is the phenotype replicated? orthogonal->q3 on_target Phenotype is Likely On-Target q3->on_target Yes q3->off_target No new_hypothesis Formulate New Hypothesis Based on Off-Target Hits off_target_screen->new_hypothesis new_hypothesis->start Re-evaluate

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Interpreting unexpected results with Gea 857

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gea 857 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is characterized as a putative blocker of potassium conductance.[1] Evidence suggests that it enhances responses evoked by muscarinic agonists by inhibiting certain membranal Ca(2+)-dependent K+ channels.[1] This blockade can potentiate or prolong muscarinic cholinergic actions.[1]

Q2: What are the known effects of this compound in vivo?

In studies with male rats, this compound has been shown to produce a dose-dependent enhancement of tremor induced by muscarinic agonists like oxotremorine and arecoline, as well as acetylcholinesterase inhibitors such as physostigmine.[1] However, unlike some other compounds, it does not consistently enhance salivation.[1] Notably, this compound itself does not induce tremors in the absence of cholinergic stimulants.[1]

Q3: Does this compound have any effect on serotonergic (5-HT) mechanisms?

No, studies have shown that this compound, in the 10-20 mg/kg dose range, does not affect 5-HT uptake or metabolism, distinguishing it from compounds like alaproclate.[1]

Q4: What is the molecular information for this compound?

The following table summarizes the key chemical properties of this compound:

PropertyValue
Molecular Weight 283.79
Formula C15H22ClNO2
Purity 98%
Color/Form Solid

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: No observable effect on the target potassium current after applying this compound.

  • Question: You are performing a whole-cell patch-clamp experiment on a neuron known to express Ca2+-dependent potassium channels. After applying this compound at the recommended concentration, you observe no change in the outward potassium current. What are the potential causes and solutions?

  • Answer:

    Potential Causes and Troubleshooting Steps:

    Potential Cause Troubleshooting Step
    Incorrect Drug Concentration Verify the final concentration of this compound in your perfusion solution. Ensure that your stock solution was prepared and diluted correctly. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
    Drug Degradation Ensure that the this compound stock solution has been stored correctly and has not expired. Prepare fresh solutions for each experiment to rule out degradation.
    Cell Type Specificity The expression and subtype of Ca2+-dependent potassium channels can vary significantly between cell types. Confirm the presence of the target channel in your specific cell line or primary culture using techniques like RT-PCR or immunocytochemistry.
    Voltage Protocol The blocking action of some channel blockers is voltage-dependent. Ensure your voltage-clamp protocol is appropriate to elicit the target current and to observe the blocking effect. For example, the channel may need to be in an open state for the blocker to bind.
    Experimental Conditions Factors such as intracellular calcium concentration can significantly impact the activity of Ca2+-dependent potassium channels. Ensure your internal solution has the appropriate calcium concentration and buffering capacity.

Issue 2: High variability in the blocking effect of this compound between experiments.

  • Question: Your experimental results with this compound show a significant degree of variability in the percentage of current block from one experiment to the next, even under seemingly identical conditions. How can you improve the consistency of your results?

  • Answer:

    Potential Causes and Troubleshooting Steps:

    Potential Cause Troubleshooting Step
    Inconsistent Pipette Resistance Variations in pipette resistance can affect the quality of the seal and the accuracy of the voltage clamp. Aim for consistent pipette resistances across all experiments.
    Cell Health and Viability Only use healthy cells with a stable resting membrane potential and low leak current. Poor cell health can lead to inconsistent channel expression and function.
    Solution Exchange Rate Ensure a consistent and complete exchange of the extracellular solution when applying this compound. Calibrate your perfusion system to ensure rapid and reliable solution changes.
    Temperature Fluctuations Ion channel kinetics are sensitive to temperature. Maintain a constant temperature for your experimental setup to minimize variability.

Experimental Protocols

Whole-Cell Patch-Clamp Recording to Measure the Effect of this compound on Ca2+-Activated Potassium Currents

  • Cell Preparation:

    • Culture cells on glass coverslips to an appropriate confluency.

    • Prior to recording, transfer a coverslip to the recording chamber mounted on the stage of an inverted microscope.

    • Continuously perfuse the cells with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and a concentration of free Ca2+ buffered to the desired level (e.g., 100 nM) to activate the target channels (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Approach a target cell with the patch pipette and apply gentle positive pressure.

    • Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms) to elicit outward potassium currents.

  • Drug Application:

    • After obtaining a stable baseline recording of the potassium currents, switch the perfusion to the extracellular solution containing the desired concentration of this compound.

    • Allow the drug to perfuse for several minutes to reach equilibrium.

    • Repeat the voltage-step protocol to record the potassium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after the application of this compound.

    • Calculate the percentage of current block by this compound at each voltage.

    • Construct current-voltage (I-V) plots to visualize the effect of this compound on the potassium current.

Visualizations

Gea_857_Signaling_Pathway cluster_0 Cell Membrane cluster_1 ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR G_protein Gq Protein mAChR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_ion Ca2+ ER->Ca_ion releases Ca_channel Ca2+-dependent K+ Channel K_ion K+ Ca_channel->K_ion efflux Response Increased Neuronal Excitability K_ion->Response leads to hyperpolarization (inhibited by this compound) Ca_ion->Ca_channel activates Gea_857 This compound Gea_857->Ca_channel blocks

Caption: Signaling pathway of muscarinic acetylcholine receptor activation and the inhibitory action of this compound.

Experimental_Workflow prep Cell Preparation (Culture & Plating) pipette Pipette Pulling & Filling prep->pipette seal Approach Cell & Form Gigaohm Seal pipette->seal whole_cell Rupture Membrane (Whole-Cell Config) seal->whole_cell baseline Record Baseline K+ Currents whole_cell->baseline application Apply this compound via Perfusion System baseline->application post_drug Record K+ Currents with this compound application->post_drug washout Washout (Optional) post_drug->washout analysis Data Analysis (% Block, I-V Curve) post_drug->analysis washout->analysis

Caption: Experimental workflow for whole-cell patch-clamp recording to assess the effect of this compound.

Troubleshooting_Tree start Unexpected Result: No effect of this compound q1 Is the drug solution freshly prepared and concentration verified? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the target channel expressed in the cell type? a1_yes->q2 remake Prepare fresh solution and verify calculations a1_no->remake a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the voltage protocol appropriate to open the channel? a2_yes->q3 verify_expression Verify expression (e.g., RT-PCR) a2_no->verify_expression a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are experimental conditions (e.g., intracellular Ca2+) optimal? a3_yes->q4 optimize_protocol Optimize voltage-step protocol a3_no->optimize_protocol a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Consider off-target effects or alternative mechanisms a4_yes->end check_solutions Check internal solution composition a4_no->check_solutions

Caption: Troubleshooting decision tree for interpreting a lack of effect from this compound.

References

Gea 857 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Gea 857, a putative potassium conductance blocker. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

Solid this compound should be stored at -20°C.[1] It is supplied as a solid by various chemical vendors.[2]

2. How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the product at -20°C.[1] Handling should be performed in a well-ventilated area.[3] Personal protective equipment, including safety goggles and gloves, should be worn to avoid contact with the skin and eyes.[3]

3. What are the known physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 120493-42-7
Molecular Formula C₁₅H₂₂ClNO₂
Molecular Weight 283.79 g/mol
Physical Form Solid
Purity Typically ≥98%

4. Is there any information available on the stability of this compound in solution?

5. What should I do in case of accidental exposure to this compound?

In case of contact with eyes, rinse immediately with plenty of water.[3] If the substance comes into contact with skin, wash off with soap and plenty of water.[3] If inhaled, move to a source of fresh air. If ingested, seek medical advice immediately.[3] Always consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results - Improper storage of this compound.- Degradation of this compound in solution.- Multiple freeze-thaw cycles of stock solutions.- Ensure solid this compound is stored at -20°C.[1]- Prepare fresh solutions for each experiment.- If using a stock solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C.
Difficulty dissolving the compound - Use of an inappropriate solvent.- While specific solubility data is limited, for many small organic molecules, solvents such as DMSO or ethanol are often suitable for creating stock solutions. It is advisable to perform a small-scale solubility test with the intended solvent before preparing a large stock.
Observed precipitate in the stock solution - Solution has exceeded its stability limit.- The concentration is too high for the solvent at the storage temperature.- Discard the solution and prepare a fresh one.- Consider preparing a less concentrated stock solution or using a different solvent system. When using a stock solution stored at low temperatures, ensure it is fully brought to room temperature and vortexed before use to ensure homogeneity.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. The following provides a generalized workflow for the preparation of a stock solution, based on best practices for similar compounds.

Preparation of a this compound Stock Solution
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area, preferably a chemical fume hood, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C, protected from light.

Visualizations

Gea857_Handling_Workflow cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_use_storage Use and Aliquot Storage Receipt Receive this compound (Solid) Storage_Solid Store at -20°C Receipt->Storage_Solid Immediately upon receipt Equilibrate Equilibrate to Room Temperature Storage_Solid->Equilibrate For Experiment Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use_Fresh Use Solution Immediately Dissolve->Use_Fresh Recommended Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot For Future Use Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution

Caption: Recommended workflow for handling and storing this compound.

Troubleshooting_Logic cluster_storage_solutions Storage Solutions cluster_solution_solutions Solution Preparation Solutions cluster_handling_solutions Handling Solutions Problem Inconsistent Experimental Results Check_Storage Verify Storage Conditions of Solid this compound Problem->Check_Storage Check_Solution_Prep Review Solution Preparation and Age Problem->Check_Solution_Prep Check_Freeze_Thaw Assess Number of Freeze-Thaw Cycles Problem->Check_Freeze_Thaw Store_Solid_Correctly Ensure solid is at -20°C Check_Storage->Store_Solid_Correctly Prepare_Fresh Prepare Fresh Solution Check_Solution_Prep->Prepare_Fresh Aliquot_Solution Aliquot Stock to Avoid Freeze-Thaw Check_Freeze_Thaw->Aliquot_Solution

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Refining Gea 857 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gea 857 in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and administration of this compound.

Problem/Question Possible Cause Suggested Solution
Poor Solubility of this compound This compound is a solid and may have limited solubility in aqueous solutions. The chosen solvent may be inappropriate.- Vehicle Screening: Test the solubility of this compound in a panel of biocompatible solvents such as DMSO, ethanol, polyethylene glycol (PEG), and cyclodextrins. - Co-solvents: Use a co-solvent system. For example, dissolve this compound in a small amount of DMSO first, and then dilute it with saline or phosphate-buffered saline (PBS). Ensure the final concentration of the organic solvent is well-tolerated by the animal model. - pH Adjustment: Investigate the effect of pH on the solubility of this compound. Adjusting the pH of the vehicle may improve solubility, but ensure the final pH is within a physiologically acceptable range (typically pH 6.5-7.5 for subcutaneous injection).
Precipitation of this compound in Solution The compound may be precipitating out of solution upon storage or dilution. The solution may be supersaturated.- Fresh Preparation: Prepare the dosing solution fresh before each experiment. - Storage Conditions: If short-term storage is necessary, store the solution protected from light and at a controlled temperature (e.g., 4°C). Visually inspect for precipitation before use. - Sonication: Gentle sonication in a water bath may help to redissolve any precipitate.
Injection Site Reactions The formulation may be irritating to the animal. This could be due to the vehicle (e.g., high concentration of organic solvent), pH, or the compound itself.- Lower Solvent Concentration: Minimize the concentration of organic solvents in the final formulation. - Vehicle Toxicity Check: Administer the vehicle alone to a control group of animals to assess for any local reactions. - Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.[1]
Inconsistent Dosing/Backflow Improper injection technique or inappropriate needle size can lead to leakage of the dose from the injection site.- Proper Restraint: Ensure the animal is properly restrained to minimize movement during injection.[2] - "Tenting" Technique: For subcutaneous injections, lift a fold of skin to create a "tent" and insert the needle at the base.[2][3] - Needle Gauge: Use an appropriate needle gauge for the viscosity of your formulation (e.g., 25-27G for rats).[4] - Slow Injection: Inject the solution slowly and steadily.[2] - Pause Before Withdrawal: After injection, pause for a few seconds before withdrawing the needle to allow the subcutaneous space to close.
Variability in Experimental Results This could be due to a number of factors including inconsistent formulation, inaccurate dosing, or issues with the animal model.- Standardized Protocol: Ensure a standardized and detailed protocol is followed by all personnel. - Formulation Consistency: Prepare the formulation consistently for each experiment. - Accurate Dosing: Carefully calculate and administer the correct dose based on the most recent body weight of the animal.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q: What is a recommended vehicle for in vivo administration of this compound? A: Currently, there is no universally validated vehicle for this compound. A common starting point for compounds with limited aqueous solubility is a co-solvent system. A suggested formulation to test would be dissolving this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then bringing it to the final volume with a vehicle like saline, PBS, or a solution containing a solubilizing agent such as 10% Tween 80 or 20% PEG400. It is critical to perform your own solubility and stability testing to determine the optimal formulation for your specific experimental needs.

  • Q: What is the recommended storage condition for this compound solutions? A: There is no published stability data for this compound in solution. Therefore, it is highly recommended to prepare solutions fresh on the day of the experiment. If short-term storage is unavoidable, store the solution protected from light at 4°C and visually inspect for any precipitation before use.

  • Q: What is the recommended route of administration for this compound in rats? A: Published preclinical studies have utilized subcutaneous (SC) administration in rats.[5] This route is generally well-tolerated and provides for slower, more sustained absorption compared to intravenous injection.

  • Q: What is a typical dose range for this compound in rats? A: In a study investigating the effects of this compound on muscarinic agonist-evoked responses in rats, a dose range of 5-20 mg/kg was used for subcutaneous injections.[5] However, the optimal dose will depend on the specific research question and animal model, and a dose-response study is recommended.

Pharmacokinetics

  • Q: What are the pharmacokinetic properties of this compound in animals? A: To date, detailed pharmacokinetic data for this compound, such as its bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life, have not been published. Researchers will need to conduct their own pharmacokinetic studies to determine these parameters in their specific animal model and with their chosen formulation and route of administration.

Mechanism of Action

  • Q: What is the mechanism of action of this compound? A: this compound is described as a putative blocker of potassium conductance.[5] Evidence suggests it enhances responses evoked by muscarinic agonists by inhibiting certain membranal Ca2+-dependent K+ channels.[5] Blockade of these channels can potentiate or prolong muscarinic cholinergic actions.[5]

Experimental Protocols

Protocol for Subcutaneous Administration of this compound in Rats

This protocol is a general guideline and should be adapted to your specific experimental design and institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline with a solubilizing agent, to be determined by solubility testing)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)[4]

  • 70% ethanol

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Formulation Preparation:

    • On the day of the experiment, weigh the required amount of this compound.

    • Prepare the dosing solution in a sterile environment. If using a co-solvent, dissolve this compound in the co-solvent first, then slowly add the vehicle while vortexing to ensure complete dissolution.

    • Visually inspect the solution for any particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Properly restrain the animal. For subcutaneous injections in the scruff, grasp the loose skin over the shoulders.[2]

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Lift a fold of skin over the dorsal midline (scruff) to create a "tent".[3]

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure). If blood appears in the syringe hub, withdraw the needle and try a new injection site with a fresh needle.[4]

    • Inject the solution slowly and steadily.[2]

    • After the full volume has been administered, pause for a few seconds before withdrawing the needle.

    • Gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent backflow.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as signs of distress or injection site inflammation.

Quantitative Data Summary

Parameter Value Species Route Reference
Effective Dose Range 5-20 mg/kgRatSubcutaneous[5]
Molecular Weight 299.8 g/mol N/AN/AN/A

Note: Pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability are not currently available in the public domain for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve inject Subcutaneous Injection dissolve->inject weigh_animal Weigh Animal calculate Calculate Dose weigh_animal->calculate calculate->inject restrain Restrain Animal restrain->inject monitor Monitor Animal inject->monitor collect Collect Data monitor->collect signaling_pathway gea857 This compound k_channel Ca2+-dependent K+ Channel gea857->k_channel Blocks nmda_receptor NMDA Receptor gea857->nmda_receptor Modulates k_efflux K+ Efflux membrane_potential Membrane Hyperpolarization k_efflux->membrane_potential Reduces muscarinic_response Prolonged Muscarinic Cholinergic Action membrane_potential->muscarinic_response Potentiates ca_influx Ca2+ Influx downstream Downstream Signaling ca_influx->downstream

References

Addressing variability in Gea 857 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Gea 857" does not correspond to a known public compound or experimental model, this guide has been generated using a hypothetical scenario where This compound is a novel kinase inhibitor under investigation for its anti-proliferative effects in cancer cell lines. The principles and troubleshooting steps outlined here are based on common sources of variability in cell-based assays and kinase inhibitor studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our cell viability assays. What are the common causes?

A1: Batch-to-batch variability in IC50 values is a frequent challenge in drug discovery experiments. Several factors can contribute to this issue:

  • Compound Stability and Storage: this compound may be sensitive to freeze-thaw cycles or prolonged storage. Ensure that stock solutions are aliquoted and stored at the recommended temperature (-80°C) and protected from light.

  • Cell Line Integrity: Genetic drift can occur in continuously passaged cell lines, leading to changes in their response to treatment. It is crucial to use cells within a consistent and low passage number range.

  • Reagent Consistency: Variations in serum batches, cell culture media, or assay reagents can significantly impact experimental outcomes.

  • Assay Protocol Execution: Minor deviations in incubation times, cell seeding densities, or reagent addition volumes can introduce variability.

Q2: Can the choice of solvent for this compound affect the experimental results?

A2: Absolutely. The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. It is critical to maintain a consistent final solvent concentration across all wells, including vehicle controls. We recommend keeping the final DMSO concentration below 0.5% to minimize off-target effects.

Q3: How does cell density at the time of treatment impact the apparent potency of this compound?

A3: Cell density can significantly influence the outcome of cell-based assays. Higher cell densities can lead to an underestimation of a compound's potency (a higher IC50 value) due to factors like increased cell-to-cell contact signaling and reduced compound availability per cell. It is essential to optimize and standardize the initial cell seeding density for your specific cell line and assay duration.

Troubleshooting Guides

Issue: Inconsistent IC50 Values for this compound

This guide provides a systematic approach to diagnosing and resolving variability in the half-maximal inhibitory concentration (IC50) of this compound.

Troubleshooting Decision Tree

G cluster_compound Compound Integrity cluster_cells Cell Culture cluster_protocol Protocol Adherence cluster_reagents Reagent Quality start Start: Inconsistent IC50 check_compound Check this compound Stock (Purity, Storage, Solubility) start->check_compound check_cells Verify Cell Line Health (Passage #, Mycoplasma) start->check_cells check_protocol Review Assay Protocol (Seeding Density, Incubation Times) start->check_protocol check_reagents Examine Reagents (Serum, Media, Assay Kit) start->check_reagents compound_fail Degradation or Precipitation? check_compound->compound_fail cells_fail High Passage or Contamination? check_cells->cells_fail protocol_fail Inconsistent Execution? check_protocol->protocol_fail reagents_fail New Lot Numbers? check_reagents->reagents_fail issue_resolved Issue Resolved compound_fail->check_cells No prepare_new Prepare Fresh Stock compound_fail->prepare_new Yes prepare_new->issue_resolved cells_fail->check_protocol No thaw_new Thaw New Vial of Cells cells_fail->thaw_new Yes thaw_new->issue_resolved protocol_fail->check_reagents No standardize Standardize Protocol Execution protocol_fail->standardize Yes standardize->issue_resolved validate_new Validate New Reagent Lots reagents_fail->validate_new Yes validate_new->issue_resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound, illustrating the impact of common experimental variables.

Parameter Condition A Condition B Observed IC50 (nM) of this compound Fold Change
Cell Passage Low (P+5)High (P+25)50 ± 4.5150 ± 12.1
Serum Concentration 5% FBS10% FBS75 ± 6.2120 ± 9.8
Initial Seeding Density 2,500 cells/well10,000 cells/well60 ± 5.1180 ± 15.3
Compound Age Fresh Stock1-month-old Stock55 ± 4.995 ± 8.7

Experimental Protocols & Methodologies

Protocol: Cell Viability (MTT) Assay for this compound

This protocol describes a standard method for determining the effect of this compound on cancer cell line viability.

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay p1 Harvest and Count Cells p2 Seed Cells in 96-well Plate p1->p2 p3 Incubate Overnight (37°C, 5% CO2) p2->p3 t1 Prepare Serial Dilutions of this compound t2 Add Compound/Vehicle to Wells t1->t2 t3 Incubate for 72 hours t2->t3 a1 Add MTT Reagent to each well a2 Incubate for 4 hours a1->a2 a3 Add Solubilization Solution a2->a3 a4 Read Absorbance at 570 nm a3->a4

Caption: Standard workflow for a 72-hour cell viability assay.

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cells to the optimized seeding density (e.g., 5,000 cells/100 µL) in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to create 2X working concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound working solutions or vehicle control. This results in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., SDS-HCl) to each well and incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value using non-linear regression.

Signaling Pathway Context

Hypothetical Signaling Pathway for this compound Action

This compound is a putative inhibitor of the tyrosine kinase, Receptor X (RTK-X), which is often dysregulated in the cancer cell lines under study. Inhibition of RTK-X by this compound is expected to block downstream pro-survival signaling.

G cluster_pathway RTK-X Signaling Pathway ligand Growth Factor rtkx RTK-X ligand->rtkx pi3k PI3K rtkx->pi3k ras Ras rtkx->ras akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation gea857 This compound gea857->rtkx

Caption: this compound inhibits the RTK-X signaling cascade.

Gea 857 degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of Gea 857. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a research compound known primarily as a putative blocker of potassium conductance.[1][2][3] It has been shown to enhance responses evoked by muscarinic agonists and may interact with certain Ca2+-dependent K+ channels.[1] Additionally, this compound has been observed to block NMDA receptor-mediated increases in cyclic GMP.

Q2: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[2]

Q3: What are the physical and chemical properties of this compound?

Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular FormulaC₁₅H₂₂ClNO₂[3]
Molecular Weight283.79 g/mol [3]
AppearanceSolid[3]
Purity≥98%[3]
Storage Temperature-20°C[2]

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, with a focus on preventing its degradation.

Issue 1: Inconsistent or weaker than expected experimental results.

This could be due to the degradation of this compound.

  • Potential Cause A: Hydrolysis of the ester group. this compound is a tert-butyl ester of an amino acid. Esters, particularly those of amino acids, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][5][6] The tert-butyl ester is relatively stable but can be cleaved under strongly acidic conditions.[7][8]

    • Solution:

      • Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF.

      • If aqueous buffers are required for your experiment, prepare fresh dilutions from the stock solution immediately before use.

      • Avoid using strongly acidic or basic buffers. Aim for a pH range of 6-8 for your final experimental solution.

      • Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Potential Cause B: Improper storage. Exposure to moisture and elevated temperatures can accelerate degradation.

    • Solution:

      • Always store the solid compound at -20°C in a tightly sealed container.[2]

      • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.[9]

      • For stock solutions in organic solvents, use anhydrous grade solvents and store at -20°C or -80°C.

Issue 2: Precipitation of the compound in aqueous solutions.
  • Potential Cause: this compound may have limited solubility in aqueous buffers.

    • Solution:

      • First, dissolve this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

      • Then, dilute the stock solution into your aqueous buffer with vigorous vortexing.

      • Do not exceed the solubility limit of this compound in the final aqueous solution. It is advisable to perform a solubility test to determine the maximum usable concentration in your specific buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the container of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Handling Recommendations to Avoid Degradation
  • Use Anhydrous Solvents: For preparing stock solutions, always use high-purity, anhydrous organic solvents to minimize water content and reduce the risk of hydrolysis.

  • Work Quickly with Aqueous Solutions: When preparing working solutions in aqueous buffers, do so immediately before the experiment. Do not store this compound in aqueous solutions for extended periods.

  • Control pH: Maintain a neutral to slightly acidic pH (6-7.5) in your experimental buffers to minimize base-catalyzed hydrolysis.

  • Protect from Light (Precautionary): While specific photostability data is unavailable, it is good practice to protect solutions of organic compounds from prolonged exposure to direct light. Use amber vials or cover tubes with foil.

  • Inert Atmosphere (Optional): For utmost stability during long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Visualizations

Gea_857_Degradation_Pathway Gea857 This compound (Active Compound) Hydrolysis Hydrolysis (H₂O, Acid/Base) Gea857->Hydrolysis Susceptible to DegradationProduct1 2-amino-3-methylbutanoic acid Hydrolysis->DegradationProduct1 Yields DegradationProduct2 2-(4-chlorophenyl)-1,1-dimethylethanol Hydrolysis->DegradationProduct2 Yields

Caption: Inferred primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow Start Start: Solid this compound (Store at -20°C) PrepStock Prepare Stock Solution (Anhydrous DMSO) Start->PrepStock StoreStock Store Stock Solution (-20°C or -80°C in aliquots) PrepStock->StoreStock For future use PrepWorking Prepare Working Solution (Dilute in aqueous buffer) PrepStock->PrepWorking For immediate use StoreStock->PrepWorking Use one aliquot Experiment Immediate Use in Experiment PrepWorking->Experiment End End of Experiment Experiment->End Signaling_Pathway Gea857 This compound KChannel Ca²⁺-dependent K⁺ Channels Gea857->KChannel Blocks NMDA_Receptor NMDA Receptors Gea857->NMDA_Receptor Blocks CellularResponse Enhanced Muscarinic Cellular Response KChannel->CellularResponse Inhibits MuscarinicAgonist Muscarinic Agonists MuscarinicReceptor Muscarinic Receptors MuscarinicAgonist->MuscarinicReceptor Activates MuscarinicReceptor->CellularResponse Leads to cGMP Increased cGMP NMDA_Receptor->cGMP Leads to

References

Technical Support Center: Optimizing Specificity of Gea 857 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Gea 857 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily characterized as a putative blocker of certain membranal Ca(2+)-dependent potassium (K+) channels. This action can potentiate or prolong muscarinic cholinergic responses.[1] Additionally, this compound has been shown to act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, blocking NMDA receptor-mediated increases in cyclic GMP.[2]

Q2: What are the potential off-target effects of this compound?

Given its known mechanisms, potential off-target effects of this compound could be attributed to its action on subtypes of Ca(2+)-dependent K+ channels not under investigation or its uncompetitive antagonism of NMDA receptors.[1][2] It is crucial to consider these activities when interpreting experimental results. Unlike its structural analogue alaproclate, this compound does not appear to significantly affect 5-HT uptake or metabolism.[1]

Q3: How can I confirm that the observed phenotype is due to the on-target activity of this compound?

Confirming on-target activity is a critical aspect of using chemical probes. A recommended strategy involves using a mutation in the target protein that confers resistance or sensitivity to the inhibitor.[3] If the observed phenotype is absent or altered in cells expressing the resistant mutant in the presence of this compound, it provides strong evidence for on-target action.

Q4: What are the best practices for determining the optimal concentration of this compound for my experiments?

It is advisable to perform a dose-response curve to determine the minimal effective concentration of this compound that elicits the desired on-target effect while minimizing potential off-target effects. Using concentrations significantly above the EC50 or IC50 for the intended target increases the risk of engaging off-targets.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Off-target effects: this compound may be interacting with unintended cellular targets, particularly other ion channels or receptors.1. Titrate this compound concentration: Use the lowest effective concentration. 2. Use a structurally distinct control compound: Employ another K+ channel blocker with a different chemical scaffold to see if the same phenotype is observed. 3. Perform target engagement assays: Directly measure the binding of this compound to its intended target in your experimental system.
Observed phenotype does not align with known function of the target K+ channel. NMDA receptor antagonism: The observed effect may be due to the blockade of NMDA receptors rather than the intended K+ channel.[2]1. Use a specific NMDA receptor antagonist as a control: Compare the effects of this compound with a well-characterized NMDA receptor antagonist. 2. Measure downstream signaling of the NMDA receptor: Assess pathways known to be modulated by NMDA receptor activity.
High background or non-specific binding in cellular assays. Suboptimal assay conditions or high compound concentration. 1. Optimize assay buffer and wash steps. 2. Include a negative control compound: Use a structurally similar but inactive molecule to account for non-specific effects. 3. Perform cellular thermal shift assays (CETSA): This can help verify target engagement in a cellular context.

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Resistant Mutant

This protocol outlines a general workflow for validating that the cellular effects of this compound are mediated through its intended target using a resistant mutant.

  • Identify a putative binding site: Based on structural information or homology modeling of the target K+ channel, identify amino acid residues likely to be involved in this compound binding.

  • Generate a resistant mutant: Introduce a point mutation at the identified residue. This mutation should ideally reduce the binding affinity of this compound without altering the protein's normal function.[3]

  • Express wild-type and mutant targets: Transfect cells with either the wild-type or the resistant mutant of the target protein.

  • Treat with this compound: Expose both cell populations to a range of this compound concentrations.

  • Assess phenotype: Measure the cellular phenotype of interest (e.g., ion flux, membrane potential, downstream signaling).

  • Analyze results: A rightward shift in the dose-response curve for the mutant-expressing cells compared to the wild-type cells indicates that the observed phenotype is due to on-target engagement.

Protocol 2: Whole-Cell Proteomics for Off-Target Identification

This protocol provides a method for identifying potential off-target proteins of this compound.

  • Cell Culture and Treatment: Culture the relevant cell line and treat with this compound at a concentration 10-fold above its DC50 for an incubation time sufficient to reach maximum effect.[4] Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.

  • Protein Digestion: Digest the protein extracts into peptides using an appropriate enzyme (e.g., trypsin).

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment groups with isobaric tags for quantitative comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify proteins whose abundance is significantly altered in the this compound-treated group compared to the control. These proteins are potential off-targets.

Visualizations

experimental_workflow Workflow for Validating On-Target Effects of this compound cluster_mutagenesis Resistant Mutant Generation cluster_expression Cellular Expression cluster_treatment Experimental Treatment cluster_analysis Data Analysis identify_site Identify Putative Binding Site generate_mutant Generate Resistant Mutant identify_site->generate_mutant express_mutant Express Mutant Target generate_mutant->express_mutant express_wt Express Wild-Type Target treat_wt Treat with this compound express_wt->treat_wt treat_mutant Treat with this compound express_mutant->treat_mutant assess_phenotype_wt Assess Phenotype (WT) treat_wt->assess_phenotype_wt assess_phenotype_mutant Assess Phenotype (Mutant) treat_mutant->assess_phenotype_mutant compare_results Compare Dose-Response Curves assess_phenotype_wt->compare_results assess_phenotype_mutant->compare_results

Caption: On-Target Validation Workflow.

signaling_pathway Potential Signaling Pathways Affected by this compound cluster_k_channel Primary Target cluster_nmda_receptor Potential Off-Target Gea857 This compound K_channel Ca(2+)-dependent K+ Channel Gea857->K_channel NMDA_Receptor NMDA Receptor Gea857->NMDA_Receptor Membrane_Hyperpolarization Membrane Hyperpolarization K_channel->Membrane_Hyperpolarization Inhibition Muscarinic_Response Potentiation of Muscarinic Response Membrane_Hyperpolarization->Muscarinic_Response cGMP_Production Increase in cGMP NMDA_Receptor->cGMP_Production Antagonism

Caption: this compound Signaling Pathways.

References

Validation & Comparative

A Comparative Guide to Gea 857 Efficacy in Relation to Other K+ Channel Blockers: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the efficacy of Gea 857 with other K+ channel blockers is not feasible at this time due to a lack of publicly available quantitative experimental data on this compound's specific inhibitory effects on potassium channels. While this compound is described as a putative blocker of calcium-dependent potassium (K+) channels, research detailing its potency, selectivity, and mechanism of action through electrophysiological studies is not present in the accessible scientific literature.

This guide will, therefore, summarize the existing knowledge on this compound, outline the necessary experimental data required for a thorough comparison, and provide a general overview of the methodologies used to evaluate K+ channel blocker efficacy. This information is intended to provide a framework for researchers, scientists, and drug development professionals interested in the further characterization of this compound and its potential therapeutic applications.

This compound: Current Understanding

This compound is a structural analog of the 5-HT (serotonin) uptake blocker, alaproclate. However, unlike its analog, this compound is a very weak inhibitor of 5-HT uptake.[1][2] Its primary characterized effect is the enhancement of physiological responses to muscarinic acetylcholine receptor agonists.[1][3] This potentiation is believed to result from the blockade of certain Ca2+-dependent K+ channels, which prolongs the effects of muscarinic stimulation.[1][3] Some evidence also suggests that this compound may act as a low-affinity, uncompetitive antagonist at the NMDA receptor.[2]

The available studies on this compound have focused on its in vivo effects, such as the dose-dependent enhancement of oxotremorine-induced tremors in rats.[1] While these findings are valuable, they do not provide the specific quantitative data on channel blocking efficacy required for a direct comparison with other well-characterized K+ channel blockers.

Data Required for a Comprehensive Efficacy Comparison

To objectively compare the efficacy of this compound with other K+ channel blockers, the following quantitative data, typically obtained from electrophysiological experiments such as patch-clamp studies, are essential:

  • Half-maximal inhibitory concentration (IC50): This is the most common measure of a drug's potency. It represents the concentration of the blocker required to inhibit 50% of the maximal current through a specific ion channel.

  • Hill Coefficient: This parameter provides insight into the cooperativity of binding between the blocker and the ion channel.

  • Selectivity Profile: Data on the inhibitory activity of this compound against a panel of different K+ channel subtypes (e.g., SK, IK, BK, Kv channels) is crucial to understand its specificity.

  • Voltage- and State-Dependence: Understanding whether the blocking action of this compound is dependent on the membrane potential and the functional state of the channel (resting, open, or inactivated) is critical for predicting its physiological effects.

  • On- and Off-Rates: These kinetic parameters describe how quickly the blocker binds to and dissociates from the ion channel, which influences the time course of its action.

Standard Experimental Protocols for Assessing K+ Channel Blocker Efficacy

The gold-standard technique for characterizing the efficacy of ion channel blockers is the patch-clamp technique . This method allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane.

Whole-Cell Patch-Clamp Protocol (General Overview)
  • Cell Preparation: Cells expressing the target K+ channel (either endogenously or through recombinant expression) are cultured on a suitable substrate.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the current flowing through the ion channels is recorded.

  • Drug Application: The K+ channel blocker is applied to the cell via a perfusion system, and the resulting change in the K+ current is measured.

  • Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at various blocker concentrations, from which the IC50 value and other parameters can be calculated.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway involving Ca2+-activated K+ channels.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_prep Cell Culture with Target K+ Channels giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep Pipette Fabrication & Filling pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell recording Current Recording (Voltage Clamp) whole_cell->recording drug_app Drug Application (e.g., this compound) recording->drug_app data_analysis Inhibition Measurement & IC50 Calculation drug_app->data_analysis

Caption: A generalized workflow for assessing K+ channel blocker efficacy using the whole-cell patch-clamp technique.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Muscarinic Receptor g_protein G-protein activation receptor->g_protein Agonist Binding ca_channel Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx k_channel Ca2+-activated K+ Channel hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux g_protein->ca_channel Opens ca_influx->k_channel Activates gea_857 This compound gea_857->k_channel Blocks

Caption: Simplified signaling pathway illustrating the putative mechanism of action of this compound.

Conclusion

While this compound has been identified as a compound that likely interacts with Ca2+-dependent K+ channels, the absence of detailed, quantitative electrophysiological data prevents a meaningful comparison of its efficacy with other known K+ channel blockers. Future research employing techniques such as patch-clamp electrophysiology will be necessary to elucidate the specific properties of this compound as a K+ channel blocker and to determine its potential as a pharmacological tool or therapeutic agent. The information and protocols outlined in this guide provide a roadmap for the types of studies that would be required to build a comprehensive understanding of this compound's efficacy.

References

Gea 857 vs. Alaproclate: A Comparative Guide to their Modulation of Muscarinic Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gea 857 and alaproclate, two compounds known to modulate the physiological responses induced by muscarinic acetylcholine receptor (mAChR) agonists. While structurally related, their distinct mechanisms of action offer different approaches to influencing cholinergic signaling. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the signaling pathways involved to aid in the understanding and potential application of these molecules in research and drug development.

At a Glance: Key Differences and Mechanisms

Alaproclate is a well-characterized selective serotonin reuptake inhibitor (SSRI).[1][2] Its potentiation of muscarinic responses, such as tremor, is primarily attributed to its effects on the serotonergic system.[3] In contrast, this compound, a structural analogue of alaproclate, does not significantly inhibit serotonin uptake.[4] Evidence suggests that this compound enhances muscarinic agonist-evoked responses through the blockade of certain Ca2+-dependent potassium (KCa) channels.[4] Both compounds have also been shown to act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and alaproclate, providing a direct comparison of their potencies in relevant assays.

ParameterThis compoundAlaproclateReference
In Vivo Potentiation of Oxotremorine-Induced Tremor
Effective Dose Range (Rats)5-20 mg/kgNot specified in rats for this effect[4]
Effective Dose Range (Mice)Not specified10-60 mg/kg[3]
Primary Mechanism of Action
Ca2+-dependent K+ Channel Blockade (IC50)Not reported in the reviewed literatureNot reported[4]
Serotonin (5-HT) Uptake InhibitionVery weak inhibitorPotent inhibitor[4][5]
Muscarinic Receptor Binding
Competitive Inhibition of Muscarinic Antagonist Binding (Ki)Not reported~ 28-40 µM[3]

Signaling Pathway Diagrams

The diagrams below illustrate the proposed signaling pathways through which this compound and alaproclate modulate muscarinic responses.

Gea_857_Pathway Muscarinic_Agonist Muscarinic Agonist mAChR Muscarinic Receptor (mAChR) Muscarinic_Agonist->mAChR Activates G_Protein Gq/11 mAChR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release KCa_Channel Ca²⁺-dependent K⁺ Channel Ca_release->KCa_Channel Activates Cellular_Response Enhanced Muscarinic Response (e.g., Tremor) Ca_release->Cellular_Response K_efflux K⁺ Efflux KCa_Channel->K_efflux Hyperpolarization Hyperpolarization / Repolarization K_efflux->Hyperpolarization Hyperpolarization->Cellular_Response Modulates Gea_857 This compound Gea_857->KCa_Channel Blocks

Caption: Proposed mechanism of this compound in modulating muscarinic responses.

Alaproclate_Pathway Alaproclate Alaproclate SERT Serotonin Transporter (SERT) Alaproclate->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Leads to Serotonin_Receptor Serotonin Receptor Synaptic_Serotonin->Serotonin_Receptor Activates Downstream_Signaling Downstream Signaling (Serotonergic) Serotonin_Receptor->Downstream_Signaling Muscarinic_System Muscarinic System Downstream_Signaling->Muscarinic_System Modulates Enhanced_Response Enhanced Muscarinic Response (e.g., Tremor) Muscarinic_System->Enhanced_Response

Caption: Proposed mechanism of Alaproclate in modulating muscarinic responses.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and alaproclate are provided below.

In Vivo Assessment of Oxotremorine-Induced Tremor in Rodents

This protocol describes a method for quantifying drug-induced tremors in rats or mice.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) or male albino mice (20-25 g).

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

2. Drug Administration:

  • This compound or alaproclate is dissolved in a suitable vehicle (e.g., saline with a few drops of Tween 80) and administered intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg for this compound in rats; 10, 30, 60 mg/kg for alaproclate in mice).

  • A control group receives the vehicle only.

  • After a pre-treatment period (e.g., 30 minutes), the muscarinic agonist oxotremorine is administered subcutaneously (s.c.) at a submaximal dose (e.g., 0.2 mg/kg).

3. Tremor Measurement:

  • Immediately after oxotremorine injection, the animal is placed in a recording chamber.

  • Tremor is quantified using an accelerometer-based system or a capacitance transducer. The sensor is attached to the floor of the cage or directly to the animal.

  • The output from the transducer is amplified, filtered, and recorded by a data acquisition system.

  • Tremor intensity is typically analyzed over a set period (e.g., 30-60 minutes) by measuring the power spectrum of the recorded signal, focusing on the characteristic frequency of oxotremorine-induced tremor (e.g., 8-12 Hz).

  • The total tremor score or the area under the curve of the power spectrum is calculated for each animal.

4. Data Analysis:

  • The data are expressed as the mean ± SEM for each treatment group.

  • Statistical significance between the drug-treated groups and the control group is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

In Vitro Serotonin (5-HT) Uptake Assay in Rat Brain Synaptosomes

This protocol outlines a method for measuring the inhibition of serotonin reuptake in isolated nerve terminals.

1. Preparation of Synaptosomes:

  • Rat brains (typically cortex or whole brain minus cerebellum) are rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • The pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer).

2. Uptake Assay:

  • Aliquots of the synaptosomal suspension are pre-incubated for a short period (e.g., 10 minutes) at 37°C with various concentrations of the test compound (alaproclate) or vehicle.

  • The uptake reaction is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [3H]5-HT, typically in the nanomolar range).

  • The incubation is carried out for a short time (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

  • Non-specific uptake is determined in parallel incubations at 0-4°C or in the presence of a high concentration of a known potent serotonin reuptake inhibitor (e.g., fluoxetine).

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT.

3. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage inhibition of 5-HT uptake is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the drug that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound and alaproclate, while structurally similar, modulate muscarinic responses through distinct pharmacological mechanisms. Alaproclate's effects are intertwined with its primary action as a serotonin reuptake inhibitor, suggesting a serotonergic modulation of the cholinergic system. In contrast, this compound appears to act more directly on the cellular machinery downstream of muscarinic receptor activation, likely by inhibiting Ca2+-dependent K+ channels, thereby prolonging cellular excitation. The lack of a reported IC50 value for this compound's action on these channels highlights an area for future investigation to fully characterize its potency. Both compounds also exhibit an effect on NMDA receptors, which may contribute to their overall pharmacological profile. The choice between these two molecules for research purposes will depend on the specific signaling pathway and neurotransmitter system under investigation.

References

Validating the Inhibitory Effect of a Putative K+ Channel Blocker: A Comparative Guide for Gea 857

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Ca2+-Dependent K+ Channel Inhibitors

To effectively validate and characterize a putative K+ channel inhibitor, its performance must be compared against established blockers. The following table summarizes the inhibitory potency (IC50) of several well-characterized inhibitors for the main subtypes of Ca2+-dependent K+ channels: Small Conductance (SK), Intermediate Conductance (IK), and Big Conductance (BK) channels.

Target ChannelInhibitorIC50 ValueChannel Subtype Specificity
SK Channels Apamin100 pM - 1 nMSK2 > SK3 > SK1
NS8593~10-30 µMNegative modulator of all SK subtypes
UCL1684High PotencyPotent and selective SK channel blocker
IK Channels TRAM-3420-50 nMHighly selective for IK (KCa3.1) channels
Clotrimazole~0.5 µMAlso inhibits BK channels at higher concentrations
BK Channels Iberiotoxin1-10 nMHighly potent and selective for BK channels
Paxilline10 nM - 10 µMPotent inhibitor, selective for closed-state BK channels[2]
Tetraethylammonium (TEA)mM rangeNon-selective K+ channel blocker

Experimental Protocols for Validating Inhibitory Effects

The gold-standard method for characterizing the interaction of a compound with ion channels is electrophysiology. The whole-cell patch-clamp technique allows for the direct measurement of ion channel currents and the effect of a test compound on these currents.

Whole-Cell Patch-Clamp Protocol to Determine IC50

This protocol describes the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as Gea 857, on a specific Ca2+-dependent K+ channel subtype expressed in a suitable cell line (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture cells stably or transiently expressing the target Ca2+-dependent K+ channel subtype.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate concentration of free Ca2+ to activate the target channel (buffered with CaCl2) (pH 7.2 with KOH).

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM this compound) in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to activate the K+ channels and record the resulting outward currents.

4. Data Acquisition and Analysis:

  • Establish a stable baseline recording of the K+ currents in the absence of the test compound.

  • Perfuse the cell with increasing concentrations of the test compound, allowing sufficient time for the effect to stabilize at each concentration.

  • Record the K+ currents at each concentration.

  • Measure the peak current amplitude at a specific voltage step for each concentration.

  • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

  • Plot the percentage of inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of K+ channel inhibition and the experimental workflow for validation.

G cluster_0 Cellular Environment Ca2_influx Ca2+ Influx / Release K_channel Ca2+-dependent K+ Channel Ca2_influx->K_channel Activates Hyperpolarization Membrane Hyperpolarization K_channel->Hyperpolarization Leads to Gea_857 This compound (Inhibitor) Gea_857->K_channel Blocks

Caption: Signaling pathway of Ca2+-dependent K+ channel inhibition.

G cluster_1 Experimental Workflow Start Hypothesize Inhibitory Effect of Test Compound Cell_Culture Express Target K+ Channel in Cell Line Start->Cell_Culture Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Cell_Culture->Patch_Clamp Data_Acquisition Apply Increasing Concentrations of Test Compound & Record Currents Patch_Clamp->Data_Acquisition Analysis Analyze Dose-Response Relationship Data_Acquisition->Analysis IC50 Determine IC50 Value Analysis->IC50 Comparison Compare with Known Inhibitors IC50->Comparison Conclusion Validate and Characterize Inhibitory Effect Comparison->Conclusion

Caption: Experimental workflow for validating a putative K+ channel inhibitor.

By following the outlined experimental protocols and using the provided comparative data, researchers can systematically evaluate the inhibitory properties of novel compounds like this compound. This approach will not only validate their effect on specific K+ channel subtypes but also provide a quantitative basis for comparison with existing inhibitors, thereby aiding in the discovery and development of new therapeutic agents.

References

Unraveling the Cellular Mechanisms of Gea 857: A Comparative Analysis in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of investigational compounds across different cellular contexts is paramount. This guide provides a focused comparison of the known cellular effects of Gea 857, a modulator of muscarinic cholinergic responses, with an emphasis on its activity in the N1E-115 neuroblastoma cell line. Due to the limited publicly available data on this compound's effects in a broader range of cell lines, this guide will focus on the established findings and compare its mechanism to other relevant pharmacological agents.

Introduction to this compound

This compound, chemically known as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is recognized for its ability to enhance responses mediated by muscarinic acetylcholine receptors.[1] Its primary mechanism of action is attributed to the blockade of specific membranal Ca(2+)-dependent K+ channels.[1] This inhibition leads to a potentiation or prolongation of muscarinic cholinergic actions. Notably, while structurally analogous to the 5-HT uptake blocker alaproclate, this compound's effects are independent of serotonergic mechanisms.[1] Research has also pointed to its role as a low-affinity uncompetitive antagonist at the NMDA receptor.[2]

Data Presentation: Effects of this compound in N1E-115 Neuroblastoma Cells

Currently, detailed cross-validation of this compound's effects in a variety of cell lines is not extensively documented in publicly accessible research. The most comprehensive cellular data originates from studies on the N1E-115 neuroblastoma cell line.

Cell Line Effect of this compound Mechanism Comparison to Alaproclate Reference
N1E-115 (Neuroblastoma)Potentiation of muscarinic cholinergic responsesBlockade of Ca(2+)-dependent K+ channelsSimilar potentiation of muscarinic responses, but this compound does not affect 5-HT uptake.[1]

Experimental Protocols

The following outlines a generalized protocol for assessing the effects of this compound on muscarinic receptor signaling in a neuroblastoma cell line, based on the methodologies implied in the available literature.

Objective: To determine the effect of this compound on muscarinic agonist-induced changes in membrane potential or second messenger signaling.

Materials:

  • N1E-115 neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Muscarinic agonist (e.g., carbachol, oxotremorine)

  • Electrophysiology setup (for patch-clamp) or appropriate assay kits for second messengers (e.g., calcium imaging, cAMP/cGMP assays)

  • Standard laboratory equipment for cell culture and analysis

Procedure:

  • Cell Culture: N1E-115 cells are cultured under standard conditions (37°C, 5% CO2) to an appropriate confluency.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the assay buffer.

  • Experimental Treatment:

    • For electrophysiological measurements, cells are patched, and baseline membrane potential and ion channel activity are recorded. This compound is then perfused, followed by co-application with a muscarinic agonist.

    • For second messenger assays, cells are pre-incubated with this compound for a specified period before stimulation with a muscarinic agonist.

  • Data Acquisition:

    • Changes in membrane potential, firing frequency, or specific ion channel currents are recorded and analyzed.

    • Changes in intracellular calcium levels, or cAMP/cGMP concentrations are measured using appropriate detection methods (e.g., fluorescence microscopy, plate reader).

  • Data Analysis: The effects of the muscarinic agonist alone are compared to the effects in the presence of this compound to determine the extent of potentiation. Dose-response curves can be generated to determine the EC50 or IC50 values.

Mandatory Visualizations

To elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Gea_857_Signaling_Pathway cluster_membrane Cell Membrane Muscarinic_Receptor Muscarinic Receptor Cellular_Response Enhanced Cholinergic Response Muscarinic_Receptor->Cellular_Response Leads to K_Channel Ca(2+)-dependent K+ Channel K_Channel->Muscarinic_Receptor Modulates Response NMDA_Receptor NMDA Receptor Muscarinic_Agonist Muscarinic Agonist Muscarinic_Agonist->Muscarinic_Receptor Activates Gea_857 This compound Gea_857->K_Channel Blocks Gea_857->NMDA_Receptor Antagonizes (low-affinity) NMDA_Agonist NMDA Agonist NMDA_Agonist->NMDA_Receptor Activates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow A 1. Culture N1E-115 Neuroblastoma Cells B 2. Prepare this compound & Muscarinic Agonist Solutions A->B C 3. Pre-incubate cells with this compound B->C D 4. Stimulate with Muscarinic Agonist C->D E 5. Measure Cellular Response (Electrophysiology or Second Messengers) D->E F 6. Data Analysis & Comparison E->F

Caption: General experimental workflow for assessing this compound's effects.

References

Replicating Published Findings on Gea 857's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Gea 857, a compound initially investigated for its neurological effects. The available literature, primarily from the early 1990s, suggests a dual mechanism of action for this compound: blockade of calcium-activated potassium channels (KCa) and low-affinity, uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited recent research on this compound, this guide focuses on contextualizing the original findings by comparing them with well-characterized alternative compounds that share these mechanisms.

Core Findings on this compound

Initial studies on this compound, a structural analog of the selective serotonin reuptake inhibitor (SSRI) alaproclate, revealed its ability to potentiate muscarinic agonist-induced tremors in rats. This effect was attributed to the blockade of Ca2+-dependent K+ channels, leading to prolonged cellular depolarization[1]. Unlike alaproclate, this compound was found to be a very weak inhibitor of serotonin uptake[1].

Furthermore, this compound was shown to block the NMDA receptor-mediated increase in cyclic GMP (cGMP) in the rat cerebellum, suggesting it acts as an NMDA receptor antagonist. The compound's pharmacological profile in these studies pointed towards a low-affinity, uncompetitive mode of action at the NMDA receptor[2].

Comparative Analysis of NMDA Receptor Antagonism

This compound's characterization as a low-affinity, uncompetitive NMDA receptor antagonist places it in a class of compounds known for their potential therapeutic effects with a lower incidence of the severe side effects associated with high-affinity antagonists. To provide a contemporary comparison, we examine this compound alongside its structural analog, alaproclate, and the clinically approved drug, memantine.

CompoundTargetMechanism of ActionIC50 Value (NMDA Receptor)Key Findings
This compound NMDA ReceptorLow-affinity, uncompetitive antagonistNot explicitly reportedBlocked NMDA-induced cGMP increase in rat cerebellum.[2]
Alaproclate NMDA ReceptorNon-competitive antagonist0.3 µMBlocks NMDA-induced changes in membrane potential and intracellular Ca2+ in cerebellar granule cells.[1]
Memantine NMDA ReceptorLow-affinity, uncompetitive antagonist~1 µMClinically used for Alzheimer's disease; blocks pathological NMDA receptor activation while sparing normal synaptic transmission.
Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for low-affinity, uncompetitive NMDA receptor antagonists like this compound and memantine.

NMDA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_channel Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., cGMP production) Ca_ion->Downstream Activates Gea_857 This compound / Memantine Gea_857->NMDA_R Blocks Channel (Uncompetitive) Glutamate->NMDA_R Binds KCa_Blockade cluster_neuron Neuron Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Influx KCa_channel Ca²⁺-activated K⁺ Channel K_ion K⁺ KCa_channel->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Ca_ion_in->KCa_channel Activates Depolarization Depolarization Depolarization->Ca_channel Opens Gea_857 This compound Gea_857->KCa_channel Blocks

References

A Head-to-Head Examination of Gea 857 and Other Neurotropic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotropic compound Gea 857 against three other notable neurotropic agents: Alaproclate, Noopept, and Piracetam. The following sections detail their mechanisms of action, comparative efficacy in preclinical models of learning, memory, and neuroprotection, supported by experimental data and detailed methodologies.

Overview of Compounds and Mechanisms of Action

This section summarizes the primary pharmacological characteristics of the four neurotropic compounds.

This compound: A structural analog of the selective serotonin reuptake inhibitor (SSRI) Alaproclate, this compound is characterized by its dual mechanism of action. It is believed to enhance muscarinic cholinergic neurotransmission through the blockade of specific membrane-bound calcium-dependent potassium channels (KCa)[1]. Additionally, this compound functions as an antagonist at the N-methyl-D-aspartate (NMDA) receptor[2].

Alaproclate: Primarily known as a selective serotonin reuptake inhibitor (SSRI), Alaproclate also exhibits non-competitive antagonism at the NMDA receptor[3]. This dual action suggests its potential to influence both serotonergic and glutamatergic pathways.

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): This dipeptide nootropic is recognized for its cognitive-enhancing properties. Its mechanism involves the modulation of the cholinergic system, as well as AMPA and NMDA receptors. Furthermore, Noopept has been shown to upregulate the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[4].

Piracetam: The parent compound of the racetam class of nootropics, Piracetam is thought to exert its effects by modulating cholinergic and glutamatergic neurotransmission. It is also believed to enhance the fluidity of neuronal membranes, thereby improving the function of various receptors and transporters[5].

Comparative Efficacy in Preclinical Models

To provide a comparative perspective on the efficacy of these compounds, this section presents available data from two widely used preclinical models: the Morris water maze for spatial learning and memory, and in vitro neuroprotection assays against amyloid-beta (Aβ) induced toxicity.

Spatial Learning and Memory: Morris Water Maze

The Morris water maze is a standard behavioral assay to assess spatial learning and memory in rodents. The primary endpoint is the escape latency, the time it takes for the animal to find a hidden platform. A shorter escape latency is indicative of improved spatial learning.

CompoundAnimal ModelDosageMean Escape Latency (seconds)Reference
Piracetam Mice300 mg/kgDay 1: ~45, Day 5: ~15[6]
Noopept RatsNot specifiedData on escape latency was mentioned but not quantitatively provided in the available search results.[7]
This compound --No data available from the provided search results.-
Alaproclate --No data available from the provided search results.-

Note: The data for Piracetam is derived from a graphical representation and should be considered an approximation[6]. Direct comparative studies with identical experimental conditions are needed for a definitive assessment.

Neuroprotection Against Amyloid-Beta Toxicity

Amyloid-beta (Aβ) peptides are a hallmark of Alzheimer's disease and are commonly used to induce neuronal toxicity in vitro. The following table summarizes the neuroprotective effects of the compounds in cell-based assays.

CompoundCell LineAβ ConcentrationCompound ConcentrationCell Viability (% of control)Reference
Noopept PC125 µM (Aβ25-35)10 µM~230%[8]
Piracetam SH-SY5YNot specifiedNot specifiedData on cell viability was mentioned but not quantitatively provided in the available search results.
This compound ---No data available from the provided search results.-
Alaproclate ---No data available from the provided search results.-

Note: The significant increase in cell viability with Noopept pre-treatment suggests a potent neuroprotective and potentially proliferative effect in this model[8].

Receptor and Channel Interactions

The interaction of these compounds with specific receptors and ion channels is crucial to their neurotropic effects.

CompoundTargetAffinity/Potency (IC50)Reference
Alaproclate NMDA Receptor0.3 µM[3]
This compound Ca2+-dependent K+ ChannelNot available[1]
This compound NMDA ReceptorPotency similar to S-(-)-alaproclate in inhibiting harmaline-induced cGMP accumulation[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Morris Water Maze Protocol

Objective: To assess spatial learning and memory.

Apparatus: A circular pool (94 cm in diameter, 31 cm deep) filled with water (25 ± 0.5°C) made opaque with non-toxic white paint. A 25-cm² escape platform is submerged 1 cm below the water surface in the center of one quadrant[7].

Procedure:

  • Habituation: Allow the mice to swim freely in the pool for 60 seconds without the platform on the day before the training begins.

  • Training Trials:

    • Conduct four trials per day for five consecutive days.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomly selected starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) for each trial using an automated tracking system.

  • Probe Trial:

    • On the day after the last training session, remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Amyloid-Beta Induced Neurotoxicity Assay (PC12 Cells)

Objective: To evaluate the neuroprotective effects of a compound against Aβ-induced cell death.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Amyloid-beta 25-35 (Aβ25-35) peptide

  • Test compound (e.g., Noopept)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for an appropriate period.

  • Pre-treatment: Treat the cells with the test compound (e.g., 10 µM Noopept) for 72 hours prior to Aβ exposure[8].

  • Aβ Exposure: Add Aβ25-35 peptide to the cell culture medium to a final concentration of 5 µM and incubate for 24 hours[8].

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control group.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of compounds on ion channel currents and membrane potential.

Materials:

  • Cultured neurons or acute brain slices

  • External and internal pipette solutions

  • Borosilicate glass capillaries for pulling micropipettes

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

Procedure:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Approach: Under microscopic visualization, carefully approach a target neuron with the micropipette while applying slight positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording:

    • Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the currents elicited by voltage steps or agonist application. This is used to study ion channel activity.

    • Current-Clamp: Inject a known amount of current and record the changes in membrane potential. This is used to study neuronal excitability.

  • Drug Application: Perfuse the external solution containing the test compound to determine its effect on the recorded currents or membrane potential.

Visualizations

Signaling Pathways and Experimental Workflows

Gea_857_Mechanism Gea857 This compound KCa_Channel Ca2+-dependent K+ Channel Gea857->KCa_Channel Blocks NMDA_Receptor NMDA Receptor Gea857->NMDA_Receptor Antagonizes Muscarinic_Receptor Muscarinic Receptor KCa_Channel->Muscarinic_Receptor Modulates (Prolongs Action) Glutamate_Signaling Inhibition of Glutamatergic Signaling NMDA_Receptor->Glutamate_Signaling Muscarinic_Agonist Muscarinic Agonist Muscarinic_Agonist->Muscarinic_Receptor Activates Cholinergic_Response Enhanced Cholinergic Response Muscarinic_Receptor->Cholinergic_Response Morris_Water_Maze_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection Pool Circular Pool with Opaque Water Platform Hidden Escape Platform Habituation Habituation Trial (No Platform) Training Training Trials (4 trials/day for 5 days) Habituation->Training Probe Probe Trial (Platform Removed) Training->Probe EscapeLatency Escape Latency (seconds) Training->EscapeLatency TimeInQuadrant Time in Target Quadrant (%) Probe->TimeInQuadrant Neuroprotection_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seeding Seed Neuronal Cells (e.g., PC12) Pretreatment Pre-treat with Test Compound Seeding->Pretreatment AB_Exposure Expose to Amyloid-Beta Pretreatment->AB_Exposure MTT MTT Assay for Cell Viability AB_Exposure->MTT Measure Measure Absorbance MTT->Measure

References

In Vivo Efficacy of Gea 857: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Gea 857, a historical investigational compound, with its structural analog alaproclate and the clinically relevant low-affinity uncompetitive NMDA receptor antagonist, memantine. The data presented is based on preclinical studies and aims to contextualize the pharmacological profile of this compound within the broader landscape of neuromodulatory agents.

Comparative Efficacy and Mechanistic Profile

This compound was investigated for its ability to modulate cholinergic and glutamatergic neurotransmission. Its primary in vivo effect was observed as a potentiation of muscarinic agonist-induced tremors in rats. This effect is compared with alaproclate, another compound studied in the same context, and the more modern therapeutic agent, memantine, which shares a similar mechanism of action as a low-affinity uncompetitive NMDA receptor antagonist.

CompoundClassPrimary In Vivo ModelKey In Vivo Efficacy MetricProposed Mechanism of ActionReference
This compound Structural analogue of alaproclateOxotremorine-induced tremor in ratsDose-dependent enhancement of tremor (significant in the 5-20 mg/kg range)Putative blocker of Ca2+-dependent K+ channels; Low-affinity uncompetitive NMDA receptor antagonist[1][2]
Alaproclate Selective 5-HT uptake inhibitor; NMDA receptor antagonistOxotremorine-induced tremor in rats; Harmaline-induced cGMP elevation in rat cerebellumPotentiation of oxotremorine-induced tremor; Antagonism of harmaline-induced cGMP elevationSelective serotonin reuptake inhibitor; Reversible noncompetitive antagonist of the NMDA receptor[2][3][4][5]
Memantine Adamantane derivativeVarious models of neurological disorders (e.g., Alzheimer's disease, Parkinson's disease)Neuroprotection, improvement in cognitive and motor symptomsLow-affinity, uncompetitive NMDA receptor antagonist with fast off-rate kinetics[6][7]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical in vivo studies of this compound.

Tremor Induction and Assessment in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Tremor Induction: Submaximal doses of muscarinic agonists such as oxotremorine or arecoline, or acetylcholinesterase inhibitors like physostigmine, were administered to induce tremor.

  • Drug Administration: this compound (in the 5-20 mg/kg dose range) or alaproclate was administered intraperitoneally prior to the tremor-inducing agent.

  • Tremor Evaluation: The intensity and duration of tremors were observed and scored by trained observers. Statistical analysis was performed to determine the significance of the enhancement of the tremor response.

  • Antagonism Studies: Atropine (1 mg/kg, intraperitoneally) was used to confirm the muscarinic cholinergic pathway involvement.

Assessment of NMDA Receptor Antagonism in Rat Cerebellum
  • Animal Model: Male rats.

  • Induction of cGMP Production: Harmaline (20 mg/kg, subcutaneously) or NMDA (200 mg/kg, subcutaneously) was used to stimulate NMDA receptors and increase cyclic GMP (cGMP) levels in the cerebellum.

  • Drug Administration: this compound or alaproclate was administered subcutaneously at varying doses prior to the administration of harmaline or NMDA.

  • Measurement of cGMP: Cerebellar cGMP levels were quantified to assess the antagonistic effect of the test compounds on NMDA receptor-mediated signaling.

  • Seizure Antagonism: The ability of this compound and alaproclate to antagonize seizures induced by a high dose of NMDA (200 mg/kg, subcutaneously) was also evaluated.

Mechanistic and Experimental Visualizations

To further elucidate the proposed mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels ACh Release ACh Release Voltage-gated Ca2+ channels->ACh Release Ca2+ influx Muscarinic Receptor Muscarinic Receptor ACh Release->Muscarinic Receptor ACh binding G-protein activation G-protein activation Muscarinic Receptor->G-protein activation PLC activation PLC activation G-protein activation->PLC activation IP3 and DAG production IP3 and DAG production PLC activation->IP3 and DAG production Ca2+ release from ER Ca2+ release from ER IP3 and DAG production->Ca2+ release from ER IP3 action Ca2+-dependent K+ channel Ca2+-dependent K+ channel Ca2+ release from ER->Ca2+-dependent K+ channel Ca2+ activation Hyperpolarization Hyperpolarization Ca2+-dependent K+ channel->Hyperpolarization K+ efflux Cellular Response (e.g., Tremor) Cellular Response (e.g., Tremor) Ca2+-dependent K+ channel->Cellular Response (e.g., Tremor) Potentiation Hyperpolarization->Cellular Response (e.g., Tremor) Modulation This compound This compound This compound->Ca2+-dependent K+ channel Blockade

Caption: Proposed signaling pathway for this compound's potentiation of muscarinic responses.

G cluster_workflow In Vivo Tremor Assessment Workflow Animal Acclimation Animal Acclimation Baseline Observation Baseline Observation Animal Acclimation->Baseline Observation Drug Administration Drug Administration Baseline Observation->Drug Administration Tremor Induction Tremor Induction Drug Administration->Tremor Induction This compound or Vehicle Observation & Scoring Observation & Scoring Tremor Induction->Observation & Scoring Muscarinic Agonist Data Analysis Data Analysis Observation & Scoring->Data Analysis

Caption: Experimental workflow for in vivo assessment of this compound on induced tremors.

References

Evaluating the Selectivity of Gea 857 for Specific Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gea 857, a putative potassium channel blocker, alongside other established potassium channel modulators. While direct quantitative data on the selectivity of this compound remains limited in publicly available literature, this document summarizes its reported effects and contrasts them with well-characterized compounds, offering a valuable resource for researchers investigating potassium channel function and pharmacology.

Introduction to this compound

This compound, chemically described as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a structural analog of the serotonin (5-HT) uptake inhibitor, alaproclate. However, unlike alaproclate, this compound does not significantly affect 5-HT uptake or metabolism[1]. Research suggests that this compound's pharmacological activity stems from its inhibitory effects on certain calcium-activated potassium (KCa) channels[1]. In vivo studies in rats have demonstrated that this compound can enhance tremors induced by muscarinic agonists, an effect that is reversible with the muscarinic antagonist atropine[1]. This has led to the hypothesis that this compound acts as a blocker of potassium conductance, particularly at membranal Ca(2+)-dependent K+ channels[1]. Furthermore, some studies indicate that this compound may also function as a low-affinity uncompetitive antagonist at the NMDA receptor.

Comparative Analysis of Potassium Channel Modulators

Due to the absence of specific IC50 or Ki values for this compound against various potassium channel subtypes in the reviewed literature, a direct quantitative comparison is not feasible. However, to provide context for researchers, the following tables summarize the selectivity profiles of several well-characterized modulators of calcium-activated potassium channels, which are the putative targets of this compound.

Blockers of Calcium-Activated Potassium Channels (KCa)
CompoundTarget Channel(s)IC50 / PotencyKey Characteristics
This compound Putative blocker of Ca(2+)-dependent K+ channelsData not availableIn vivo evidence suggests blockade of KCa channels; also a low-affinity NMDA receptor antagonist.
Apamin KCa2.1, KCa2.2, KCa2.3~200 pM for KCa2.2; 10-50 fold lower for KCa2.1/2.3Highly potent and selective peptide toxin from bee venom; no effect on KCa3.1.
Charybdotoxin KCa1.1 (BK), KCa3.1, Kv1.32-28 nM for KCa3.1Scorpion toxin peptide; also blocks other potassium channels.
Clotrimazole KCa3.170-250 nMImidazole derivative; also known for its antifungal properties.
TRAM-34 KCa3.110-25 nMA potent and selective small molecule blocker of KCa3.1.
Activators of Calcium-Activated Potassium Channels (KCa)
CompoundTarget Channel(s)EC50 / PotencyKey Characteristics
NS309 KCa2.x and KCa3.110-30 nMPotent activator of both small and intermediate conductance KCa channels.
1-EBIO KCa2.x and KCa3.124-80 µMA benzimidazolone derivative that activates KCa channels.

Signaling Pathways and Experimental Considerations

The modulation of potassium channels, particularly Ca(2+)-dependent potassium channels, can have significant effects on cellular excitability and signaling. The following diagram illustrates a simplified signaling pathway where the blockade of a KCa channel can lead to membrane depolarization and enhanced cellular response, consistent with the observed effects of this compound in potentiating muscarinic agonist-induced tremors.

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Muscarinic_Receptor Muscarinic Receptor G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Channel Ca2+ Channel ER->Ca_Channel Ca2+ release KCa_Channel KCa Channel Ca_Channel->KCa_Channel Activates Depolarization Membrane Depolarization KCa_Channel->Depolarization Hyperpolarization (outward K+ current) (Inhibited by this compound) Gea_857 This compound Gea_857->KCa_Channel Blocks Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Tremor Tremor (in vivo) Increased_Excitability->Tremor Muscarinic_Agonist Muscarinic Agonist Muscarinic_Agonist->Muscarinic_Receptor Activates

Caption: Proposed mechanism of this compound action.

Experimental Protocols

To rigorously evaluate the selectivity of a compound like this compound, a series of in vitro experiments are necessary. The following outlines a general experimental workflow.

Electrophysiological Screening

Objective: To determine the functional effect of the compound on a panel of potassium channel subtypes.

Methodology:

  • Cell Lines: Use stable cell lines expressing individual potassium channel subtypes (e.g., HEK293 cells transfected with KCa2.1, KCa2.2, KCa2.3, KCa3.1, and various Kv channels).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure ionic currents through the channels of interest.

  • Compound Application: Apply a range of concentrations of the test compound (e.g., this compound) to the cells while recording channel activity.

  • Data Analysis: Construct concentration-response curves to determine the IC50 (for blockers) or EC50 (for activators) of the compound for each channel subtype.

G Start Start: Select Target K+ Channels Cell_Culture Culture Cell Lines Expressing Single Channel Subtypes Start->Cell_Culture Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Cell_Culture->Patch_Clamp Compound_Application Apply Test Compound (e.g., this compound) at various concentrations Patch_Clamp->Compound_Application Data_Acquisition Record Ionic Currents Compound_Application->Data_Acquisition Analysis Analyze Data: - Concentration-Response Curves - Calculate IC50/EC50 Data_Acquisition->Analysis End End: Determine Channel Selectivity Profile Analysis->End

Caption: Experimental workflow for electrophysiological screening.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound to specific potassium channels.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target potassium channels.

  • Radioligand: Use a radiolabeled ligand known to bind to the channel of interest.

  • Competition Assay: Incubate the membranes with the radioligand in the presence of varying concentrations of the unlabeled test compound.

  • Data Analysis: Measure the displacement of the radioligand by the test compound to calculate the inhibition constant (Ki).

Conclusion

This compound presents an interesting pharmacological profile with putative inhibitory effects on Ca(2+)-dependent potassium channels. However, the lack of publicly available, direct quantitative data on its selectivity for specific potassium channel subtypes is a significant knowledge gap. For researchers in drug development and neuroscience, further in-vitro characterization of this compound using standardized electrophysiological and binding assays is crucial to fully understand its mechanism of action and potential as a research tool or therapeutic agent. The comparative data provided for alternative, well-characterized potassium channel modulators in this guide serves as a valuable benchmark for such future investigations.

References

Safety Operating Guide

Proper Disposal of Gea 857: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Gea 857, a putative potassium conductance blocker.

This compound, identified by CAS number 120493-42-7, is a research chemical utilized in laboratory settings.[1] Adherence to strict disposal protocols is crucial to mitigate potential environmental and health risks. This document outlines the necessary procedures for the safe handling and disposal of this compound, in line with established safety data.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 120493-42-7
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
Physical State Solid
Purity 98%
Storage Temperature -20°C

Experimental Protocols: Proper Disposal Procedures for this compound

The following step-by-step guide details the approved procedure for the disposal of this compound. This protocol is designed to be followed meticulously to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE, including:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Disposal of Unused this compound:

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.

  • Original Container: Whenever possible, dispose of this compound in its original container. Ensure the container is securely sealed and properly labeled.

  • Waste Segregation: Do not mix this compound with other chemical waste unless explicitly approved by your EHS department. It should be segregated as a specific chemical waste stream.

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.

Spill Cleanup: In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.

  • Containment: Prevent the spread of the solid material.

  • Collection: Carefully collect the spilled solid using appropriate tools and place it into a designated, labeled, and sealed container for hazardous waste. Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Standard Disposal cluster_spill_path Spill Response start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill consult_ehs Consult Institutional EHS & Local Regulations is_spill->consult_ehs No evacuate Evacuate & Ventilate Area is_spill->evacuate Yes original_container Use Original or Approved Waste Container consult_ehs->original_container label_waste Properly Label Container original_container->label_waste segregate_waste Segregate from Incompatible Waste label_waste->segregate_waste schedule_pickup Arrange for Licensed Hazardous Waste Pickup segregate_waste->schedule_pickup end End: Safe Disposal schedule_pickup->end contain_spill Contain Spill evacuate->contain_spill collect_spill Collect Spilled Material into Labeled Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report Spill to Supervisor & EHS decontaminate->report_spill report_spill->schedule_pickup

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Gea 857

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal protocols for Gea 857, a putative potassium conductance blocker. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Safety Data

This compound is a research chemical identified as a potential potassium channel blocker. Due to the limited availability of a specific Safety Data Sheet (SDS), the following recommendations are based on the general safety protocols for this class of compounds. Some potassium channel blockers are classified as hazardous drugs, potentially carrying risks such as teratogenicity.[1] Therefore, cautious handling is paramount.

PropertyValueSource
Molecular Formula C₁₅H₂₂ClNO₂N/A
Physical Form SolidN/A
Primary Activity Putative Potassium Conductance Blocker[2]
Secondary Activity Low-affinity uncompetitive NMDA receptor antagonist[3]
Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound in its solid form and in solution.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposable. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.
Operational Plan: Handling and Preparation

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring experimental accuracy.

1. Engineering Controls:

  • Always handle solid this compound and concentrated solutions within a certified chemical fume hood.

  • Ensure safety shower and eyewash stations are accessible and operational.

2. Weighing and Solution Preparation:

  • Designate a specific area within the fume hood for weighing.

  • Use anti-static weighing dishes to prevent dispersal of the solid powder.

  • To prepare a stock solution, slowly add the solvent to the pre-weighed this compound to avoid splashing. Do not add the solid to the solvent.

  • Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.

3. Spills and Decontamination:

  • In case of a small spill of solid material, carefully wipe the area with a damp cloth (wearing appropriate PPE) to avoid creating dust. Place the contaminated cloth in a sealed bag for disposal as chemical waste.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the affected area with a suitable laboratory detergent and then rinse with water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated weighing paper, pipette tips, and gloves.
Liquid Waste Collect all aqueous and solvent-based solutions containing this compound in a labeled, sealed, and leak-proof container designated for liquid chemical waste. Do not dispose of down the drain.[4][5][6]
Sharps Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards. Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Experimental Protocol: In Vivo Assessment of this compound in a Rat Model

This protocol is based on a study investigating the effects of this compound on NMDA receptor-mediated responses in the rat cerebellum.[3]

Objective: To determine the effect of this compound on NMDA-induced seizures and cyclic GMP (cGMP) elevation in the rat cerebellum.

Materials:

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Saline solution (0.9% NaCl)

  • Male rats (specify strain, e.g., Sprague-Dawley)

  • Subcutaneous injection supplies

  • Equipment for monitoring seizure activity

  • Materials for cerebellum dissection and cGMP assay

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

  • Preparation of Solutions:

    • Prepare this compound in a suitable vehicle (e.g., saline) at the desired concentrations (e.g., for a dose range of 5-40 mg/kg).

    • Prepare NMDA in saline at a concentration to achieve a dose of 200 mg/kg.

  • Experimental Groups:

    • Vehicle control + Saline

    • Vehicle control + NMDA

    • This compound (various doses) + NMDA

  • Dosing:

    • Administer the appropriate dose of this compound or vehicle control via subcutaneous injection.

    • After a specified pretreatment time (e.g., 30 minutes), administer NMDA (200 mg/kg) or saline via subcutaneous injection.

  • Behavioral Observation:

    • Immediately after NMDA administration, begin observing the rats for seizure activity.

    • Record the latency to seizure onset and the severity of the seizures for each animal.

  • Tissue Collection and Analysis:

    • At a predetermined time point after NMDA injection, euthanize the animals according to approved protocols.

    • Rapidly dissect the cerebellum.

    • Process the cerebellar tissue for the measurement of cGMP levels using an appropriate assay kit (e.g., ELISA).

  • Data Analysis:

    • Compare the seizure scores and cGMP levels between the different treatment groups.

    • Use appropriate statistical tests to determine the significance of the observed effects.

Visualizations

Gea857_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_ions NMDA_Receptor NMDA Receptor Ion_Channel Cation Channel NMDA_Receptor->Ion_Channel opens Cellular_Response Cellular Response (e.g., cGMP increase) Ion_Channel->Cellular_Response Influx leads to Ca_ion Ca²⁺ Na_ion Na⁺ Gea857 This compound Gea857->Ion_Channel blocks

Caption: Proposed mechanism of this compound as an NMDA receptor antagonist.

Experimental_Workflow start Start prep Prepare this compound and NMDA Solutions start->prep Step 1 dosing Administer this compound/Vehicle to Rats (s.c.) prep->dosing Step 2 wait Pretreatment Period (e.g., 30 min) dosing->wait Step 3 nmda_admin Administer NMDA/Saline (s.c.) wait->nmda_admin Step 4 observe Observe for Seizure Activity nmda_admin->observe Step 5 euthanize Euthanize and Dissect Cerebellum observe->euthanize Step 6 assay Measure cGMP Levels euthanize->assay Step 7 analyze Analyze Data assay->analyze Step 8 end End analyze->end

Caption: In vivo experimental workflow for assessing this compound effects.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gea 857
Reactant of Route 2
Reactant of Route 2
Gea 857

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.